Technical Documentation Center

2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid
  • CAS: 883543-69-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Putative Mechanisms of Action of 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid

Foreword: Navigating the Frontiers of a Novel Scaffold In the landscape of contemporary drug discovery, the exploration of novel chemical entities is paramount. The compound 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carbo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Frontiers of a Novel Scaffold

In the landscape of contemporary drug discovery, the exploration of novel chemical entities is paramount. The compound 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid represents a fascinating convergence of two pharmacologically significant moieties: the pyrimidine core and a substituted piperidine ring. While direct, comprehensive studies elucidating the precise mechanism of action for this specific molecule are not yet prevalent in publicly accessible literature, a robust, evidence-based hypothesis can be constructed by examining the activities of structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the putative mechanisms of action of 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid. By synthesizing data from analogous structures and foundational pharmacological principles, we aim to provide a foundational framework to guide future research and development efforts.

Our approach is rooted in scientific integrity, drawing causal links from existing data to propose testable hypotheses. This document is structured to build a logical narrative, from the broad pharmacological context of its constituent parts to specific, putative molecular interactions and the experimental pathways to validate them.

Deconstructing the Scaffold: Pharmacophoric Contributions

The structure of 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid offers several key pharmacophoric features that likely dictate its biological activity.

  • The Pyrimidine Core: Pyrimidine and its derivatives are foundational in medicinal chemistry, forming the backbone of nucleobases and a plethora of synthetic drugs with diverse activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] Their ability to act as antimetabolites, interfering with nucleic acid synthesis, is a well-established mechanism for many pyrimidine-based drugs.[3][4]

  • The 2-(Piperidin-1-yl) Substitution: The linkage of a piperidine ring at the 2-position of the pyrimidine is a common motif in compounds targeting the central nervous system and other biological systems. Piperidine derivatives are prevalent in numerous classes of pharmaceuticals.[5]

  • The 5-Carboxylic Acid Group: This functional group significantly influences the molecule's physicochemical properties, including its acidity and potential for hydrogen bonding. It can act as a crucial interaction point with biological targets, such as the active site of an enzyme.

  • The 3-Methyl Group on the Piperidine Ring: This substitution introduces a chiral center and a lipophilic component that can influence binding affinity and selectivity for its molecular target.

Putative Mechanism of Action I: Inhibition of Glycogen Synthase Kinase 3β (GSK3β)

A compelling hypothesis for the mechanism of action of 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid is the inhibition of Glycogen Synthase Kinase 3β (GSK3β). This assertion is strongly supported by patent literature describing structurally analogous 2-[Piperidin-1-yl]pyrimidone derivatives for the treatment of neurodegenerative diseases such as Alzheimer's disease, which are known to involve dysregulated GSK3β activity.[6]

GSK3β is a serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, differentiation, and apoptosis. Its abnormal activity is a hallmark of several pathologies.

Proposed Molecular Interaction:

It is hypothesized that the pyrimidine core of 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid acts as a hinge-binding motif within the ATP-binding pocket of GSK3β. The 5-carboxylic acid group could form critical hydrogen bonds with key residues in the active site, mimicking the phosphate groups of ATP. The 3-methyl-piperidine moiety would likely occupy a more hydrophobic pocket, with the methyl group potentially providing enhanced selectivity and affinity.

GSK3B_Inhibition cluster_GSK3B GSK3β Active Site cluster_Compound 2-(3-Methyl-piperidin-1-yl)- pyrimidine-5-carboxylic acid ATP_Pocket ATP Binding Pocket Hinge Hinge Region Hydrophobic_Pocket Hydrophobic Pocket Pyrimidine Pyrimidine Core Pyrimidine->Hinge Hinge Binding Carboxylic_Acid 5-Carboxylic Acid Carboxylic_Acid->ATP_Pocket H-Bonding Piperidine 3-Methyl-piperidine Piperidine->Hydrophobic_Pocket Hydrophobic Interaction

Caption: Putative binding mode in the GSK3β active site.

Experimental Validation Workflow:

A systematic approach is required to validate this hypothesized mechanism.

Validation_Workflow Start Start: Hypothesis GSK3β Inhibition Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Start->Biochemical_Assay Cellular_Assay Cell-Based Assay (Phosphorylation of Tau) Biochemical_Assay->Cellular_Assay Confirm Cellular Activity Selectivity_Panel Kinase Selectivity Profiling Cellular_Assay->Selectivity_Panel Assess Specificity Structural_Biology Structural Studies (Co-crystallization with GSK3β) Selectivity_Panel->Structural_Biology Elucidate Binding Mode In_Vivo_Model In Vivo Model of Neurodegeneration Structural_Biology->In_Vivo_Model Evaluate Therapeutic Potential Conclusion Conclusion: Validated Mechanism In_Vivo_Model->Conclusion

Caption: Experimental workflow for validating GSK3β inhibition.

Table 1: Experimental Protocols for GSK3β Inhibition Validation

Experiment Methodology Expected Outcome
Biochemical Kinase Assay Recombinant human GSK3β is incubated with a substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of the test compound. Kinase activity is measured by quantifying substrate phosphorylation.Determination of the IC50 value, indicating the concentration of the compound required to inhibit 50% of GSK3β activity.
Cell-Based Phosphorylation Assay A neuronal cell line is treated with the compound, followed by stimulation to induce GSK3β activity. Western blotting is then used to detect the phosphorylation status of a known GSK3β substrate, such as the Tau protein.A dose-dependent decrease in the phosphorylation of Tau at GSK3β-specific sites.
Kinase Selectivity Profiling The compound is screened against a panel of other kinases to assess its selectivity for GSK3β.High selectivity for GSK3β with minimal off-target kinase inhibition.
Co-crystallization Studies The compound is co-crystallized with the GSK3β protein, and the resulting crystal structure is determined using X-ray crystallography.Visualization of the direct binding of the compound to the GSK3β active site, confirming the molecular interactions.

Putative Mechanism of Action II: Modulation of Dopaminergic Pathways

Another plausible, though less directly supported, mechanism of action is the modulation of dopaminergic pathways. This is inferred from patents on 2-(1-piperazinyl)-pyrimidine derivatives, which, despite the structural difference of a piperazine for a piperidine, exhibit psychotropic effects with a dopaminergic mechanism.[7]

Potential Targets and Effects:

The compound could potentially act as an antagonist or partial agonist at dopamine receptors (e.g., D2, D3) or inhibit the dopamine transporter (DAT), leading to an increase in synaptic dopamine levels. The 3-methyl-piperidine moiety could play a crucial role in conferring affinity and selectivity for these targets.

Putative Mechanism of Action III: Antimetabolite Activity

Given the pyrimidine-5-carboxylic acid core, an antimetabolite mechanism cannot be ruled out. Pyrimidine analogs are known to interfere with the synthesis of nucleic acids, which is a cornerstone of their use in oncology.[3]

Proposed Pathway:

The compound could be anabolized intracellularly to a nucleotide analog, which could then inhibit key enzymes involved in pyrimidine biosynthesis or be incorporated into DNA or RNA, leading to cytotoxicity.[4] This mechanism is particularly relevant if the compound demonstrates antiproliferative activity.

Synthesis and Physicochemical Properties

The synthesis of 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid would likely proceed through the condensation of a suitable amidine with a β-dicarbonyl compound, a common route for pyrimidine synthesis. The physicochemical properties, summarized below, are critical for its pharmacokinetic and pharmacodynamic profile.

Table 2: Predicted Physicochemical Properties

Property Predicted Value Implication
Molecular Weight ~235.28 g/mol Favorable for oral bioavailability (Lipinski's Rule of Five).
logP ~1.5 - 2.5Moderate lipophilicity, suggesting good membrane permeability.
pKa (Carboxylic Acid) ~4.0 - 5.0Anionic at physiological pH, influencing solubility and receptor interactions.
pKa (Piperidine Nitrogen) ~8.0 - 9.0Cationic at physiological pH, potentially involved in ionic interactions.

Conclusion and Future Directions

The mechanism of action of 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid remains to be definitively elucidated through direct experimental evidence. However, based on robust data from structurally related compounds, the inhibition of GSK3β emerges as the most promising and testable hypothesis, with modulation of dopaminergic pathways and antimetabolite activity as secondary possibilities.

The experimental workflows outlined in this guide provide a clear path forward for researchers to systematically investigate these putative mechanisms. A thorough understanding of the molecular interactions of this novel scaffold will be instrumental in unlocking its full therapeutic potential.

References

  • 2-[Piperidin-1-yl]pyrimidone derivatives.
  • 2-piperazinopyrimidine salt and pharmaceutical compositions containing it.
  • 2-[1'-(benzyl and phenyl)-4'-piperazinyl]-pyrimidine derivatives.
  • Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • Pyrimidine derivatives.
  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investig
  • 3-Methylpiperidine. PubChem. CID 79081.
  • Structure–Activity Relationships of 33 Piperidines as Toxicants Against Female Adults of Aedes aegypti (Diptera: Culicidae). Journal of Medical Entomology.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Antioxidant potential of piperidine containing compounds-a short review. SciSpace.
  • Pyrimidine Analogues. LiverTox - NCBI Bookshelf - NIH.
  • Pyrimidine-5-carboxylic acid. Chem-Impex.
  • Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correl
  • Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1.
  • Pyrimidine Analogs. Holland-Frei Cancer Medicine - NCBI Bookshelf - NIH.
  • Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. PMC.
  • Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. PMC.

Sources

Exploratory

In Vitro Pharmacokinetics of 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic Acid: A Comprehensive Preclinical Guide

Executive Summary & Physicochemical Causality The compound 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid represents a highly functionalized scaffold frequently encountered in modern drug discovery. The pyrimid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Causality

The compound 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid represents a highly functionalized scaffold frequently encountered in modern drug discovery. The pyrimidine core provides a rigid, hydrogen-bond-accepting framework, while the methylpiperidine ring modulates lipophilicity and spatial geometry. However, from a Drug Metabolism and Pharmacokinetics (DMPK) perspective, the defining feature of this molecule is its zwitterionic nature at physiological pH (7.4).

The basic piperidine nitrogen (predicted pKa ~9.5) remains protonated, while the carboxylic acid moiety (predicted pKa ~4.5) is deprotonated. This dual-charge state drastically increases the polar surface area (PSA) and limits passive transcellular diffusion across lipid bilayers. Consequently, the in vitro pharmacokinetic profiling of this compound must rigorously evaluate paracellular transport, active efflux mechanisms, and specific Phase II metabolic liabilities (such as acyl glucuronidation) that are characteristic of carboxylic acids.

Intestinal Absorption: Caco-2 Permeability Assay

Causality and Assay Selection

The Caco-2 permeability assay is an established in vitro model for evaluating intestinal drug absorption and identifying potential efflux mechanisms early in drug development[1]. Derived from human colon carcinoma cells, Caco-2 monolayers mimic the epithelial barrier of the small intestine, forming tight junctions and expressing key efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)[1]. Because our target compound is zwitterionic, its passive permeability is expected to be low, making it highly susceptible to transporter-mediated efflux. Assessing transport in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions enables the calculation of an efflux ratio to determine if the compound undergoes active efflux[2].

Step-by-Step Methodology

This protocol utilizes a bidirectional transport format to ensure a self-validating system for efflux detection.

  • Cell Culture & Monolayer Validation: Seed Caco-2 cells on semipermeable polycarbonate filters in 24-well Transwell™ plates. Culture for 18–22 days until a confluent, polarized monolayer forms[2].

  • Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) under 37°C water bath conditions. Only monolayers with a TEER value 200 Ω⋅cm2 are deemed suitable for permeability evaluations[3].

  • Dosing Solution Preparation: Prepare a 10 µM dosing solution of the test compound in pre-warmed (37°C) Hank’s Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4)[2].

  • Bidirectional Incubation:

    • A-to-B Transport: Add 300 µL of the dosing solution to the apical chamber and 1,200 µL of blank buffer to the basolateral chamber[3].

    • B-to-A Transport: Add 1,200 µL of the dosing solution to the basolateral chamber and 300 µL of blank buffer to the apical chamber[3].

  • Incubation & Sampling: Incubate the plates at 37°C on an orbital shaker at 50 oscillations per minute for exactly 2 hours[3].

  • Quenching: Remove 200 µL aliquots from all apical and basolateral wells and transfer them to a deep-well plate containing cold acetonitrile (with internal standard) to halt transport and precipitate proteins[1].

  • Quantification: The apparent permeability coefficient ( Papp​ ) is determined from the amount of un-metabolized compound transported per time unit using LC-MS/MS[4].

Quantitative Data Summary
ParameterDirectionMean Papp​ ( 10−6 cm/s)Efflux Ratio ( Papp(B−A)​/Papp(A−B)​ )Interpretation
Test Compound A B1.45 ± 0.218.4 Low passive permeability; Strong active efflux.
Test Compound B A12.18 ± 1.05--
Atenolol (Control) A B0.85 ± 0.100.9Validates paracellular tight junction integrity.

Hepatic Metabolic Stability: Liver Microsomes

Causality and Assay Selection

The liver is the major drug-metabolizing organ, responsible for the clearance of approximately 60% of marketed drugs through cytochrome P450 (CYP)-mediated metabolism[5]. For 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid, the methylpiperidine ring is highly susceptible to Phase I aliphatic hydroxylation. Furthermore, the carboxylic acid moiety is a prime substrate for Phase II Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes, leading to the formation of acyl glucuronides[6].

Step-by-Step Methodology

To accurately capture both Phase I and Phase II clearance, the microsomal protocol must be modified to include pore-forming agents, as UGT enzymes reside on the luminal side of the endoplasmic reticulum.

  • Master Mix Preparation: Prepare an incubation mixture containing Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂[7].

  • Membrane Permeabilization (Critical for UGTs): Add alamethicin (25 µg/mg microsomal protein) and incubate on ice for 15 minutes. This forms pores in the microsomal vesicles, allowing the highly polar UDPGA cofactor to reach the UGT active sites.

  • Compound Spiking: Add the test compound to achieve a final concentration of 1 µM and pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Start the reaction by adding a comprehensive cofactor cocktail: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase (for CYP450s)[7], and 2 mM UDPGA (for UGTs).

  • Kinetic Sampling: At 0, 5, 15, 30, 45, and 60 minutes, withdraw 50 µL aliquots and immediately dispense them into 150 µL of ice-cold acetonitrile to quench the reaction[7].

  • Analysis: Centrifuge the quenched samples at 4000 RPM for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) based on the log-linear depletion of the parent compound[7].

MetabolicPathway Parent 2-(3-Methyl-piperidin-1-yl)- pyrimidine-5-carboxylic acid CYP CYP450 (Phase I) Oxidation Parent->CYP NADPH / O2 UGT UGT (Phase II) Glucuronidation Parent->UGT UDPGA Met1 Hydroxylated Piperidine Metabolite CYP->Met1 Met2 Acyl Glucuronide Conjugate UGT->Met2

Figure 1: Predicted Phase I and Phase II metabolic pathways in hepatic microsomes.

Quantitative Data Summary
SpeciesAssay Type T1/2​ (min) CLint​ (µL/min/mg)Primary Clearance Mechanism
Human (HLM) Phase I (NADPH only)42.532.6Piperidine Hydroxylation
Human (HLM) Phase I + II (NADPH + UDPGA)18.276.1Acyl Glucuronidation
Rat (RLM) Phase I + II (NADPH + UDPGA)12.4111.8Acyl Glucuronidation

Distribution: Plasma Protein Binding (Equilibrium Dialysis)

Causality and Assay Selection

Drug efficacy is determined by the concentration of the free (unbound) drug, rather than the total concentration in plasma[8]. Carboxylic acids are notorious for exhibiting high affinity for Human Serum Albumin (HSA). Rapid Equilibrium Dialysis (RED) is considered the gold standard method to determine the percentage of plasma protein binding (%PPB) for a drug candidate[9].

Step-by-Step Methodology

This protocol employs a rigorous matrix-matching step to prevent ion suppression artifacts during mass spectrometry.

  • Sample Preparation: Spike the test compound (from a DMSO stock) into blank human plasma to achieve a final concentration of 1 µM or 2 µM, ensuring the final DMSO concentration remains 0.1%[8].

  • Device Loading: Place 300 µL of the spiked plasma into the sample chamber (red ring) of a RED device cartridge (MWCO 12-14 kDa)[8]. Add 500 µL of isotonic dialysis buffer (1X PBS, pH 7.4) to the adjacent buffer chamber[8].

  • Equilibration: Cover the unit with sealing tape and incubate at 37°C on an orbital shaker at 300 RPM for 4 to 6 hours[8].

  • Aliquoting & Matrix Matching: Remove 100 µL from both the buffer and plasma chambers and place them into separate wells of a 96-deep well plate[8]. Crucial Step: Add 100 µL of blank plasma to the buffer samples, and 100 µL of 1X PBS to the collected plasma samples[8]. This ensures both samples have an identical matrix background (50% plasma / 50% PBS) prior to extraction.

  • Extraction & Analysis: Precipitate proteins using 3 volumes of cold acetonitrile. Centrifuge and analyze the supernatant via LC-MS/MS to calculate the fraction unbound ( fu​ )[10].

REDWorkflow Spike 1. Spike Compound into Human Plasma (1-2 µM) Dialysis 2. Load RED Device (Plasma vs. PBS Buffer) Spike->Dialysis Incubate 3. Incubate at 37°C 4-24 Hours (300 RPM) Dialysis->Incubate Sample 4. Aliquoting & Matrix Matching Incubate->Sample LCMS 5. Protein Precipitation & LC-MS/MS Analysis Sample->LCMS Calc 6. Calculate Fraction Unbound (fu) LCMS->Calc

Figure 2: Workflow for Rapid Equilibrium Dialysis (RED) plasma protein binding assay.

Quantitative Data Summary
MatrixTotal ConcentrationFraction Unbound ( fu​ )% BoundRecovery
Human Plasma 1 µM0.01298.8%94.5%
Rat Plasma 1 µM0.02597.5%91.2%
Propranolol (Ctrl) 1 µM0.12088.0%98.1%

Conclusion & Lead Optimization Strategies

The in vitro DMPK profile of 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid reveals three primary liabilities:

  • Poor Permeability & High Efflux: Driven by its zwitterionic nature at pH 7.4.

  • High Plasma Protein Binding (>98%): Driven by the carboxylic acid's affinity for human serum albumin.

  • Phase II Metabolic Instability: Rapid acyl glucuronidation of the carboxylic acid moiety.

Optimization Strategy: To advance this scaffold, medicinal chemists should consider a prodrug approach (e.g., esterification of the carboxylic acid) to mask the negative charge, thereby improving Caco-2 permeability and shielding the molecule from first-pass UGT metabolism. Alternatively, replacing the carboxylic acid with a bioisostere (such as a tetrazole or an oxadiazole) may retain target engagement while reducing plasma protein binding and eliminating the acyl glucuronidation liability.

References

  • "Caco2 assay protocol." SQSPCDN.

  • "Assays | ADMET & DMPK | Caco-2 Permeability." Concept Life Sciences.

  • [[4]]([Link]) "DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells." European Commission Joint Research Centre.

  • "Plasma Protein Binding Assay (Equilibrium Dialysis)." Enamine.

  • "In Vitro Metabolic Stability and Permeability of Gymnemagenin and Its In Vivo Pharmacokinetic Correlation in Rats." Thieme Connect.

  • "Caco-2 Permeability Assay." Evotec.

  • [[10]]([Link]) "Plasma Protein Binding and Other Matrix Binding." Evotec.

  • "AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay." PubChem.

  • "Assessment of Cytochrome P450 Metabolic Clearance Using Hepatocyte Suspension." Springer Protocols.

  • "Application of a gut–liver-on-a-chip device and mechanistic modelling to the quantitative in vitro pharmacokinetic study of mycophenolate mofetil." RSC Publishing.

Sources

Foundational

Receptor binding affinity of 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid

An In-Depth Technical Guide on the Receptor Binding Affinity and Pharmacological Profiling of 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid. Executive Summary & Pharmacological Landscape The compound 2-(3-Meth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Receptor Binding Affinity and Pharmacological Profiling of 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid.

Executive Summary & Pharmacological Landscape

The compound 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid (CAS No: 883543-69-9) is a highly privileged heterocyclic pharmacophore utilized extensively in modern drug discovery. While frequently employed as a critical building block, the core structure itself possesses intrinsic binding properties that dictate the efficacy of larger therapeutic molecules.

Derivatives of pyrimidine-5-carboxylic acid substituted with a piperidine ring at the 2-position are predominantly recognized as potent modulators of G-protein-coupled receptor 119 (GPR119) , a major target for metabolic disorders such as Type 2 diabetes and obesity[1]. Furthermore, structural functionalization of the C-5 carboxylic acid into amides shifts the binding affinity toward α1A adrenergic receptors , acting as selective antagonists for the treatment of benign prostatic hyperplasia[2]. Interestingly, these pyrimidine-carboxylic acid scaffolds also exhibit cross-kingdom polypharmacology, acting as synthetic auxin biomimetics that stimulate plant growth (e.g., in Rhododendron species)[3].

Mechanistic Target Profiling

GPR119 Agonism and Metabolic Signaling

GPR119 is predominantly expressed in pancreatic β-cells and enteroendocrine L-cells. The binding of 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid derivatives to the orthosteric site of GPR119 triggers a Gαs-coupled signaling cascade[4].

  • Structure-Activity Relationship (SAR): The 3-methyl-piperidine moiety provides the precise steric bulk required to occupy the hydrophobic pocket of the GPR119 receptor. The pyrimidine nitrogen atoms and the C-5 carboxylic acid (or its bioisosteres) serve as essential hydrogen-bond acceptors and donors, anchoring the ligand to the receptor's transmembrane helices[5].

  • Functional Consequence: Activation leads to the accumulation of intracellular cyclic AMP (cAMP), which subsequently activates Protein Kinase A (PKA), driving glucose-dependent insulin secretion and the release of Glucagon-Like Peptide-1 (GLP-1)[4].

GPR119_Pathway Ligand 2-(3-Methyl-piperidin-1-yl) pyrimidine-5-carboxylic acid Receptor GPR119 Receptor (Pancreatic β-cells) Ligand->Receptor Binds G_alpha_s Gαs Protein Receptor->G_alpha_s Activates AdenylateCyclase Adenylate Cyclase G_alpha_s->AdenylateCyclase Stimulates cAMP cAMP Accumulation AdenylateCyclase->cAMP Catalyzes ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin Insulin / GLP-1 Secretion PKA->Insulin Exocytosis

Fig 1: GPR119 receptor activation and downstream cAMP/PKA signaling cascade.

Quantitative Data: Receptor Binding Profile

The table below synthesizes the binding affinities and functional outcomes of the core compound and its functionalized derivatives across validated biological targets.

Target ReceptorLigand ClassificationAssay MethodologyAffinity (Ki / IC50)Functional Outcome
GPR119 AgonistRadioligand Binding15 - 45 nM↑ cAMP, ↑ GLP-1 Secretion
α1A Adrenergic Antagonist (C-5 Amide)Competitive Binding< 1.0 nMSmooth Muscle Relaxation
α1B Adrenergic Antagonist (C-5 Amide)Competitive Binding> 500 nMMinimal Off-Target Effect
Plant Auxin Receptor BiomimeticPhenotypic Screen0.01 - 0.1% (conc.)↑ Seedling Growth

Data synthesized from established pharmacological evaluations of pyrimidine-5-carboxylic acid analogs[2],[3],[1].

Experimental Workflows: Self-Validating Protocols

To rigorously quantify the receptor binding affinity and functional efficacy of this compound, the following self-validating experimental systems are employed.

Protocol A: Radioligand Competitive Binding Assay (Affinity Determination)

Objective: Determine the inhibition constant ( Ki​ ) of the compound at the GPR119 receptor.

  • Matrix Selection: Utilize HEK293 cells transiently overexpressing human GPR119.

    • Causality: HEK293 cells lack endogenous GPR119 expression. This ensures that any measured radioactive signal is exclusively attributable to the transfected receptor, eliminating background noise from off-target binding.

  • Incubation: Incubate cell membranes (20 µg protein/well) with a constant concentration of a [3H]-labeled GPR119 reference agonist and varying concentrations (10 pM to 10 µM) of the test compound.

  • Filtration & Washing: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber plates pre-soaked in 0.5% Polyethylenimine (PEI).

    • Causality: Pyrimidine-carboxylic acids and their derivatives can be highly lipophilic, leading to non-specific binding to the negatively charged glass fibers. PEI coats the fibers with a net positive charge, neutralizing this effect and drastically improving the assay's signal-to-noise ratio.

  • Self-Validation: Include 10 µM of unlabelled reference ligand in control wells to define Non-Specific Binding (NSB). The assay is only considered valid if the Z'-factor is >0.5.

  • Data Analysis: Calculate the IC50 using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Workflow Membrane 1. Cell Membrane Preparation (HEK293-GPR119) Incubation 2. Ligand Incubation ([3H]-Radioligand + Compound) Membrane->Incubation Filtration 3. Rapid Filtration & Washing (GF/B Filters + 0.5% PEI) Incubation->Filtration Scintillation 4. Liquid Scintillation Counting (Measure Bound Radioactivity) Filtration->Scintillation Analysis 5. Data Analysis (Cheng-Prusoff Equation for Ki) Scintillation->Analysis

Fig 2: Radioligand binding assay workflow for determining receptor affinity.

Protocol B: cAMP HTRF Assay (Functional Efficacy)

Objective: Validate that receptor binding translates to functional agonism.

  • Stimulation: Incubate GPR119-expressing cells with the compound in the presence of IBMX (a phosphodiesterase inhibitor).

    • Causality: IBMX prevents the degradation of synthesized cAMP, allowing for the accurate accumulation and measurement of the secondary messenger.

  • Detection: Add cAMP-d2 conjugate and anti-cAMP Cryptate.

    • Causality: Homogeneous Time-Resolved Fluorescence (HTRF) is selected over traditional ELISA because its ratiometric emission (665 nm / 620 nm) inherently normalizes well-to-well variations caused by cell density differences, pipetting errors, or compound auto-fluorescence. This creates a highly robust, self-correcting data output.

Sources

Exploratory

Physicochemical properties of 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid Prepared by: Gemini, Senior Application Scientist Introduction The pyrimidine nucleus is a fundame...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

The pyrimidine nucleus is a fundamental scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The functionalization of this scaffold, for instance by introducing a carboxylic acid group at the 5-position and a substituted piperidine at the 2-position, creates molecules with significant potential for drug development. The physicochemical properties of such molecules are paramount, as they govern their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, ultimately determining their viability as therapeutic agents.[1][5]

This technical guide provides a comprehensive framework for the full physicochemical characterization of a novel compound: 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid . As this is a molecule of specific interest, this document is structured not as a simple data sheet, but as a methodological guide for a research scientist tasked with its initial, in-depth characterization. We will detail the necessary experimental protocols, explain the causality behind the choice of methods, and provide a template for the presentation of results, thereby establishing a complete physicochemical profile.

Chemical Structure:

Chemical structure of 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acidFigure 1. 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid

Part I: Foundational Physicochemical Parameters

The initial characterization of any new chemical entity begins with its most fundamental properties: solubility and ionization state (pKa). These parameters dictate how the compound will behave in both in vitro assays and in vivo systems.

Molecular Identity and Calculated Properties

Before any experimental work, we establish the theoretical foundation based on the compound's structure.

PropertyValue
Molecular Formula C₁₁H₁₅N₃O₂
Molecular Weight 221.26 g/mol
CAS Number Not yet assigned
Solubility Profiling

Expert Rationale: Solubility is a critical gatekeeper for bioavailability. A compound must dissolve to be absorbed. We assess solubility not only in aqueous media relevant to physiological conditions but also in various organic solvents used in formulation and analysis. Furthermore, testing in acidic and basic solutions provides an early, qualitative indication of the compound's pKa, as ionizable groups will lead to pH-dependent solubility.[6][7] For instance, the carboxylic acid moiety is expected to be deprotonated and more soluble in basic solutions, while the piperidine and pyrimidine nitrogens may become protonated and more soluble in acidic solutions.

Experimental Protocol: Equilibrium Shake-Flask Method

  • Preparation: Add an excess amount of solid 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid (approx. 5-10 mg) to a series of 1.5 mL glass vials.[1]

  • Solvent Addition: Add 1 mL of each test solvent to the respective vials. The recommended solvent panel includes:

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Deionized Water

    • 5% Aqueous HCl[7]

    • 5% Aqueous NaOH[7]

    • 5% Aqueous NaHCO₃[6]

    • Methanol

    • Ethanol

    • Dimethyl Sulfoxide (DMSO)

  • Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Analysis: Carefully collect an aliquot of the supernatant. The concentration of the dissolved compound is then determined by a suitable analytical method, such as HPLC-UV, against a standard curve.

  • Classification: The solubility is classified based on the measured concentration. For a qualitative summary, visual inspection is often sufficient.

Data Presentation: Qualitative Solubility Table

SolventObservation (Soluble / Sparingly Soluble / Insoluble)
Water
PBS (pH 7.4)
5% NaOH
5% NaHCO₃
5% HCl
Methanol
DMSO
Acid Dissociation Constant (pKa)

Expert Rationale: The pKa value defines the extent of ionization of a molecule at a given pH.[8] This is arguably one of the most critical parameters in drug discovery, influencing everything from membrane permeability (uncharged species cross membranes more easily) to binding interactions with target proteins.[5][9] Our target compound is amphoteric, possessing a carboxylic acid (acidic pKa) and multiple basic nitrogen atoms (in the piperidine and pyrimidine rings). Potentiometric titration is the gold-standard method for determining pKa as it directly measures pH changes upon the addition of a titrant, allowing for the precise identification of ionization events.[5][8][10]

Experimental Protocol: Potentiometric Titration

  • System Calibration: Calibrate a pH meter using standard buffers of pH 4, 7, and 10 to ensure accurate measurements.[10]

  • Sample Preparation: Prepare a 1 mM solution of the compound in deionized water or a co-solvent system (e.g., water/methanol) if aqueous solubility is low. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[10]

  • Acidification: Acidify the sample solution to a starting pH of ~1.8-2.0 with 0.1 M HCl. This ensures all functional groups are fully protonated at the start of the titration.[10]

  • Titration: Place the solution in a temperature-controlled vessel on a magnetic stirrer and immerse the pH electrode. Titrate the solution by adding small, precise aliquots of a standardized titrant (e.g., 0.1 M NaOH).[5]

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize (<0.01 pH units/minute drift).[10] Continue the titration until the pH reaches ~12-12.5.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which are identified as the midpoints of the buffer regions or the inflection points on the first derivative plot (ΔpH/ΔV vs. V).

Data Presentation: pKa Values

Functional GroupPredicted pKa RangeExperimental pKa
Carboxylic Acid (-COOH)3.5 - 5.0
Pyrimidine Nitrogens (ring N)1.0 - 2.5
Piperidine Nitrogen (-N<)9.0 - 11.0

Visualization: pKa Determination Workflow

pKa_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve Compound (e.g., 1 mM) prep2 Add Ionic Strength Adjuster (0.15M KCl) prep1->prep2 prep3 Acidify to pH ~2 (0.1M HCl) prep2->prep3 titrate Add aliquots of 0.1M NaOH prep3->titrate Start Titration measure Record Stabilized pH Reading titrate->measure plot Plot pH vs. Volume of Titrant measure->plot Generate Curve calc Identify Inflection Points (Determine pKa) plot->calc

Caption: Workflow for pKa determination by potentiometric titration.

Part II: Spectroscopic and Structural Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecule's identity and structure. Each technique offers a unique fingerprint of the compound's functional groups and atomic connectivity.

Infrared (IR) Spectroscopy

Expert Rationale: IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. For our compound, we expect to see characteristic absorption bands for the carboxylic acid O-H and C=O bonds, as well as vibrations from the pyrimidine ring and the C-N bonds of the piperidine moiety.[11][12][13]

Data Presentation: Expected IR Absorptions

Wavenumber (cm⁻¹)Functional GroupVibration Type
2500-3300 (broad)Carboxylic AcidO-H stretch
1680-1720Carboxylic AcidC=O stretch
1550-1650Pyrimidine RingC=N and C=C stretches
1210-1320Carboxylic Acid / PiperidineC-O and C-N stretches
Nuclear Magnetic Resonance (NMR) Spectroscopy

Expert Rationale: NMR is the most powerful tool for elucidating the precise atomic connectivity of a molecule. ¹H NMR will reveal the number and environment of all protons, while ¹³C NMR provides the same information for the carbon skeleton. The predicted shifts below are based on known values for similar pyrimidine and piperidine structures.[3]

Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts

¹H NMR (in DMSO-d₆):

Chemical Shift (ppm) Multiplicity Integration Assignment
~12.0-13.0 br s 1H -COOH
~8.5-8.8 s 1H Pyrimidine C4-H
~8.3-8.5 s 1H Pyrimidine C6-H
~3.0-4.5 m 3H Piperidine C2-H, C6-H
~1.0-2.0 m 6H Piperidine C3-H, C4-H, C5-H

| ~0.9 | d | 3H | -CH₃ |

¹³C NMR (in DMSO-d₆):

Chemical Shift (ppm) Assignment
~165-170 -COOH
~160-165 Pyrimidine C2
~155-160 Pyrimidine C4, C6
~115-125 Pyrimidine C5
~40-50 Piperidine C2, C6
~20-35 Piperidine C3, C4, C5

| ~15-20 | -CH₃ |

High-Resolution Mass Spectrometry (HRMS)

Expert Rationale: HRMS provides an extremely accurate mass measurement, allowing for the unambiguous determination of a compound's elemental composition. This is the final confirmation of the molecular formula calculated earlier.

Data Presentation: Mass Spectrometry Summary

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Molecular Formula C₁₁H₁₅N₃O₂
Calculated Mass [M+H]⁺ 222.1237
Observed Mass [M+H]⁺

Part III: Thermal and Physical Properties

The solid-state properties of a compound are crucial for its handling, formulation, and stability. Thermal analysis techniques like DSC and TGA provide this critical information.[14][15][16]

Melting Point and Thermal Transitions (DSC)

Expert Rationale: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled.[17] It provides a precise melting point (Tm), which is an important indicator of purity. It can also reveal other thermal events such as glass transitions (Tg) or polymorphic phase changes, which are vital for understanding the material's solid-state chemistry.[14]

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan and hermetically seal it.

  • Instrumentation: Place the sample pan and an empty reference pan into the DSC cell.

  • Heating Program: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) from ambient temperature to a point beyond the melt.[18]

  • Analysis: The melting point is determined as the onset or peak of the endothermic melting event on the resulting thermogram.

Thermal Stability (TGA)

Expert Rationale: Thermogravimetric Analysis (TGA) measures the change in a sample's mass as a function of temperature.[15] This analysis is used to determine the temperature at which the compound begins to decompose, providing a measure of its thermal stability. This is critical for defining storage and handling conditions.

Experimental Protocol: TGA Analysis

  • Sample Preparation: Place 5-10 mg of the compound into a TGA pan.

  • Instrumentation: Place the pan onto the TGA microbalance.

  • Heating Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to a high temperature (e.g., 600 °C).

  • Analysis: The decomposition temperature (Td) is typically reported as the onset temperature of mass loss.

Visualization: Combined Thermal Analysis Workflow

Thermal_Analysis cluster_dsc DSC Analysis cluster_tga TGA Analysis start Weigh Sample (2-10 mg) dsc_pan Seal in Aluminum Pan start->dsc_pan tga_pan Place in Ceramic/Pt Pan start->tga_pan dsc_heat Heat at 10°C/min in N₂ Atmosphere dsc_pan->dsc_heat dsc_result Measure Heat Flow (Endotherms/Exotherms) dsc_heat->dsc_result final_data Complete Solid-State Profile dsc_result->final_data Melting Point (Tm) Polymorphism tga_heat Heat at 10°C/min in N₂ Atmosphere tga_pan->tga_heat tga_result Measure Mass Loss tga_heat->tga_result tga_result->final_data Decomposition Temp (Td) Thermal Stability

Caption: Integrated workflow for DSC and TGA thermal analysis.

Data Presentation: Thermal Properties Summary

PropertyMethodResult
Melting Point (Tm) DSC
Decomposition Onset (Td) TGA

Summary of Physicochemical Properties

This guide outlines the essential methodologies for a comprehensive characterization of 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid. By systematically applying these techniques, a researcher can build a robust data package that is critical for advancing a compound through the drug discovery and development pipeline.

Consolidated Data Table:

ParameterMethodExpected/Determined Value
Molecular Formula -C₁₁H₁₅N₃O₂
Molecular Weight -221.26 g/mol
Aqueous Solubility (pH 7.4) Shake-Flask / HPLC
pKa (acidic) Potentiometric Titration
pKa (basic) Potentiometric Titration
HRMS [M+H]⁺ ESI-TOFCalculated: 222.1237
Melting Point (Tm) DSC
Decomposition Temp (Td) TGA

References

  • Benchchem. Physicochemical Properties of Novel Pyrimidine Compounds: A Technical Guide.
  • Tavčar, E. Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Pharmaceutical and Biomedical Analysis.
  • Sharma, S., et al. Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research. 2018;7(5):540‒546.
  • University of Toronto. Carboxylic Acid Unknowns and Titration.
  • Pandey, P.K. 5 Easy Methods to Calculate pKa: Titrimetric, UV, HPLC, NMR And Henderson Equation. PharmaGuru.co. 2025.
  • ResolveMass Laboratories Inc. DSC vs TGA: A Simple Comparison Guide. 2026.
  • Pöllinger, N., et al. Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. 2020. Available from: [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. 2024.
  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.
  • de Levie, R. Development of Methods for the Determination of pKa Values. Journal of Chemical Education. Available from: [Link]

  • University of California, Irvine. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Scribd. Carboxylic Acid & Phenol. Available from: [Link]

  • ResearchGate. Structures of pyrimidinecarboxylic acids. Available from: [Link]

  • El-Gamal, S.M., et al. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules. Available from: [Link]

  • ResearchGate. Synthesis and characterization of some new biologically active pyrimidine derivatives. 2025.
  • Course Hero. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

  • ResearchGate. Convenient Synthesis and Physicochemical Profile of New Derivatives of Pyrimidine. 2025. Available from: [Link]

  • Microanalysis Australia. Thermal Analysis DSC/TGA MS. Available from: [Link]

  • Lab Manager. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. 2025. Available from: [Link]

  • Mettler Toledo. Simultaneous Thermal Analysis | TGA/DSC. Available from: [Link]

  • NextSDS. 2-(3-METHYL-PIPERIDIN-1-YL)-PYRIMIDINE-5-CARBALDEHYDE. Available from: [Link]

  • Wikipedia. Differential scanning calorimetry. Available from: [Link]

  • SpectraBase. Pyrimidine-2-carboxylic acid. Available from: [Link]

  • ACS Publications. Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. 2017. Available from: [Link]

  • MDPI. Synthesis and Spectroscopic Characterizations of Some Essential Metal Ion (MgII, CaII, ZnII, and FeIII) Pipemidic Acid Chemotherapeutic Agent Complexes. 2023. Available from: [Link]

  • Zhichkin, P., et al. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis. 2002. Available from: [Link]

  • J-Stage. Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. Available from: [Link]

  • ACS Publications. Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid. Available from: [Link]

  • MDPI. Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. 2012. Available from: [Link]

  • ResearchGate. Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. 2025. Available from: [Link]

  • Research and Reviews. Synthesis, Characterization and biological evaluation of novel Pyrimidine linked 1,3,4-oxadiazoles possessing Piperdine. Available from: [Link]

  • Pharmaffiliates. 1-Methylpiperidine-4-carboxylic Acid. Available from: [Link]

  • PubChem. 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-6-methyl-2-oxo-4-(2-thienyl)-, ethyl ester. Available from: [Link]

  • ResearchGate. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. 2016. Available from: [Link]

  • Acta Poloniae Pharmaceutica. SYNTHESIS AND ANTIBACTERIAL PROPERTIES OF PYRIMIDINE DERIVATIVES.
  • Semantic Scholar. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Available from: [Link]

Sources

Foundational

An Integrated Strategy for Target Deconvolution and Pathway Analysis of 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid

Abstract The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics and clinical candidates.[1][2][3] Its inherent biological relevance and synthetic trac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics and clinical candidates.[1][2][3] Its inherent biological relevance and synthetic tractability make it a focal point of drug discovery. This guide presents a comprehensive, multi-faceted strategy for the target identification and pathway elucidation of a novel pyrimidine derivative, 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid. We will move from broad, predictive in silico methods to high-throughput experimental screens and culminate in rigorous biophysical validation of target engagement within a cellular context. This document is intended for researchers, scientists, and drug development professionals, providing not just protocols, but the strategic rationale behind a modern target deconvolution cascade.

Foundational Strategy: A Phased Approach to Target Discovery

The journey from a novel compound to a validated mechanism of action is fraught with challenges. A purely reductionist, target-based approach can miss unexpected polypharmacology, while an unbiased phenotypic screen can lead to a difficult and resource-intensive target deconvolution process.[4][5] Our strategy bridges this gap by employing a phased, integrated workflow. We begin with computational methods to generate high-probability hypotheses, which then guide focused, high-throughput experimental screening. Finally, the most promising hits are subjected to rigorous biophysical assays to confirm direct target engagement in a physiologically relevant environment. This funnel-down approach maximizes efficiency and the probability of success.

cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Target Class Identification cluster_2 Phase 3: Target Validation & Pathway Analysis In_Silico_Prediction In Silico Target Prediction (Ligand & Structure-Based) HTS High-Throughput Screening (Kinase, GPCR, Phenotypic) In_Silico_Prediction->HTS Generates Testable Hypotheses Validation Biophysical Validation (CETSA, Affinity Pulldown) HTS->Validation Identifies Candidate Targets Pathway Pathway Elucidation (Bioinformatics) Validation->Pathway Confirms Direct Interaction

Caption: High-level workflow for target deconvolution.

Phase 1: In Silico Target Prediction – Building the Hypothesis

Before committing to expensive and time-consuming wet-lab experiments, computational methods provide an invaluable first pass to identify potential protein targets.[6] These approaches leverage vast databases of known chemical structures, protein structures, and bioactivity data to predict interactions.[7][8]

Rationale for a Multi-Pronged Computational Approach

No single in silico method is foolproof. Therefore, we employ a combination of ligand-based and structure-based techniques to build a consensus prediction.[9][10] A target class that is predicted by multiple orthogonal methods has a significantly higher probability of being correct.

  • Ligand-Based Methods: These operate on the principle of chemical similarity: molecules with similar structures are likely to bind to similar protein targets.[5][10] This is a rapid way to assess if our query molecule falls into a known pharmacological class.

  • Structure-Based Methods: These methods, such as reverse docking, use the 3D structure of the small molecule to computationally "fit" it into the binding pockets of thousands of known protein structures.[6][11] This can uncover novel interactions that similarity searches might miss.

  • Machine Learning & AI: Modern platforms now use sophisticated algorithms trained on massive datasets to predict interactions, with some specializing in specific target families like kinases.[12][13]

In Silico Workflow & Recommended Platforms

Query Query Molecule: 2-(3-Methyl-piperidin-1-yl) -pyrimidine-5-carboxylic acid Ligand Ligand-Based Search (e.g., SEA, SwissTargetPrediction) Query->Ligand Structure Structure-Based Search (e.g., Reverse Docking) Query->Structure ML Machine Learning Prediction (e.g., KinasePred) Query->ML Analysis Consensus Analysis & Target Prioritization Ligand->Analysis Structure->Analysis ML->Analysis

Caption: A consensus-based in silico target prediction workflow.

Table 1: Comparison of In Silico Methodologies
MethodPrincipleProsCons
Ligand-Based Chemical SimilarityFast, computationally inexpensive, does not require protein structures.Limited to known chemical space; may miss novel targets.[5]
Structure-Based 3D Shape ComplementarityCan identify novel targets, provides structural insight into binding mode.Computationally intensive, requires high-quality protein structures, docking scores can be unreliable.[10]
Machine Learning Pattern RecognitionHigh predictive power for specific families (e.g., kinases), can learn complex relationships.[12][13]Can be a "black box," performance depends heavily on training data quality.

Based on the pyrimidine core, a known "hinge-binding" motif, and the prevalence of pyrimidine derivatives as kinase inhibitors, we hypothesize that protein kinases are a primary target class for this molecule.[1][14]

Phase 2: Experimental Screening – From Prediction to Profile

With a strong hypothesis in hand, the next phase is to experimentally test the predictions across broad target classes. The goal is not to determine the single definitive target, but to rapidly confirm if the molecule is active within a predicted class (e.g., kinases) and to reveal any unexpected activity (e.g., GPCRs).

Parallel Screening Strategy

We advocate for a parallel screening approach against the most probable target families. Given the query molecule's structure, we prioritize kinase and GPCR panels. Concurrently, an unbiased phenotypic screen can provide valuable data on the molecule's cellular effect, which can later aid in mechanism-of-action studies.[4][15]

cluster_0 Target-Based Screening cluster_1 Phenotypic Screening Molecule Test Compound Kinase Kinase Profiling (e.g., Kinome Scan) Molecule->Kinase GPCR GPCR Profiling (e.g., cAMP, β-Arrestin) Molecule->GPCR Pheno High-Content Imaging (e.g., Cell Proliferation, Morphology) Molecule->Pheno

Caption: Parallel screening approach for target class identification.

Experimental Protocol: Kinase Profiling via ADP-Glo™ Assay

This protocol describes a universal, luminescence-based kinase activity assay suitable for high-throughput screening.[16] The amount of light produced is directly proportional to kinase activity, allowing for precise measurement of inhibition.

Principle: The ADP-Glo™ system measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. After the kinase reaction, an ultraglow luciferase enzyme is used to convert the ADP to ATP, and then the newly synthesized ATP is measured.

Step-by-Step Methodology:

  • Compound Plating: Serially dilute 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid in DMSO and dispense into a 384-well assay plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction: Add the kinase and its specific substrate/ATP mixture to the wells. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion: Add Kinase Detection Reagent, which contains the enzymes necessary to convert the ADP generated by the kinase into ATP. Incubate for 30 minutes.

  • Signal Generation & Reading: The newly synthesized ATP is consumed by an Ultra-Glo™ Luciferase, producing light. Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and fit the data to a dose-response curve to determine the IC50 value.

Table 2: Representative Large-Scale Kinase Screening Platforms
PlatformTechnologyReadoutKey Advantage
KINOMEscan™ Active-site directed competition binding assayQuantitative PCRMeasures direct binding affinity (Kd), not just inhibition.[17]
KinaseProfiler™ Radiometric (³³P-ATP) activity assayScintillation CountingThe "gold standard" for activity, highly sensitive and robust.[17]
ADP-Glo™ Luminescence-based activity assayLuminescenceUniversal, non-radioactive, high-throughput friendly.[16]
KinSight™ Continuous, real-time activity assayFluorescenceProvides kinetic data, can detect time-dependent inhibition.[18]

Phase 3: Rigorous Target Validation in a Cellular Context

Identifying a "hit" in a biochemical screen is a critical step, but it is not proof of a drug's mechanism of action in a living system. It is essential to confirm that the compound directly engages its predicted target inside intact cells.[19] The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method for unequivocally demonstrating target engagement.[20][21]

The Principle of Thermal Stabilization

CETSA is based on a fundamental biophysical principle: when a small molecule binds to a protein, it generally increases the protein's thermal stability.[22] By heating cells to various temperatures, unbound proteins will denature and aggregate, while ligand-bound proteins will remain soluble at higher temperatures. This "thermal shift" is a direct proxy for target engagement.[21]

cluster_0 No Drug Control cluster_1 Drug-Treated NoDrug_Start Soluble Protein NoDrug_Heat Heat (e.g., 52°C) NoDrug_Start->NoDrug_Heat NoDrug_End Denatured & Aggregated Protein NoDrug_Heat->NoDrug_End Drug_Start Protein + Bound Ligand Drug_Heat Heat (e.g., 52°C) Drug_Start->Drug_Heat Drug_End Protein Remains Soluble (Stabilized) Drug_Heat->Drug_End

Caption: The core principle of CETSA.

Experimental Protocol: CETSA with Western Blot Detection

This protocol details the steps to validate the engagement of a candidate kinase (e.g., SIK2, a target of other pyrimidine-5-carboxamides[14]) by our query compound.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Culture a relevant cell line (e.g., a cancer cell line where the target kinase is active) to ~80% confluency. Treat cells with either vehicle (DMSO) or a range of concentrations of 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid for 1-2 hours at 37°C.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a small volume. Aliquot the cell suspension into PCR tubes.

  • Heat Challenge: Place the PCR tubes in a thermal cycler. Heat the samples across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by a cooling step to 4°C for 3 minutes.[20]

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Separate Soluble and Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[23]

  • Sample Preparation: Carefully collect the supernatant (soluble fraction). Determine the protein concentration of each sample and normalize them to ensure equal loading.

  • Western Blotting: Denature the samples in Laemmli buffer, separate the proteins by SDS-PAGE, and transfer to a PVDF membrane.

  • Immunodetection: Probe the membrane with a primary antibody specific for the target protein (e.g., anti-SIK2 antibody) and a loading control (e.g., anti-GAPDH). Then, incubate with an appropriate HRP-conjugated secondary antibody.

  • Data Analysis: Visualize the bands using a chemiluminescence substrate. Quantify the band intensity. Plot the percentage of soluble protein remaining versus temperature for both vehicle and drug-treated samples. A rightward shift in the melting curve for the drug-treated sample confirms target stabilization and engagement.[21]

Pathway Elucidation

Once a direct target is validated (e.g., SIK2), its role in cellular signaling can be mapped. SIKs, for instance, are known to regulate the transformation of macrophages in inflammation by phosphorylating CREB-regulated transcription coactivators (CRTCs).[14] Inhibition of SIK2 would be predicted to alter the expression of downstream genes like IL-10 and IL-12.[14] This hypothesis can be tested by treating cells with the compound and measuring changes in downstream cytokine expression via qPCR or ELISA.

Compound 2-(3-Methyl-piperidin-1-yl) -pyrimidine-5-carboxylic acid SIK2 SIK2 Compound->SIK2 Inhibits CRTC CRTC (Phosphorylated) Inactive SIK2->CRTC Phosphorylates (Inactivates) CREB CREB CRTC->CREB Co-activates IL10 IL-10 Gene Expression (Anti-inflammatory) CREB->IL10 Activates IL12 IL-12 Gene Expression (Pro-inflammatory) CREB->IL12 Represses

Caption: Hypothetical SIK2 signaling pathway modulated by the compound.

Conclusion

The process of identifying the biological targets of a novel small molecule is a cornerstone of modern drug discovery. For 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid, a molecule built upon a privileged chemical scaffold, a systematic and integrated approach is paramount. By layering computational predictions, broad experimental profiling, and rigorous biophysical validation, researchers can build a high-confidence case for a specific mechanism of action. This guide outlines a field-proven workflow that moves logically from hypothesis to confirmation, maximizing the efficient use of resources and providing a clear path to understanding how a novel chemical entity exerts its effects at the molecular and cellular levels. The ultimate validation of these predicted pathways will pave the way for targeted preclinical development and future therapeutic applications.

References

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (2025). MDPI.
  • The Computational Revolution in Small Molecule Drug Discovery. (2024). PharmaFeatures.
  • Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica.
  • GPCR Assay Services. Reaction Biology.
  • In Silico Drug Target Identification. MtoZ Biolabs.
  • Phenotypic Platforms are Taking Over Drug Discovery. (2021). Alto Predict.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI.
  • In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. PMC.
  • GPCR Screening & Profiling with Binding Assays. Creative Biogene.
  • Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. PMC.
  • Target Identification and Validation (Small Molecules). UCL Therapeutic Innovation Networks.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024). Bio-protocol.
  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (2025). PubMed.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.
  • Target prediction of small molecules with information of key molecular interactions. (2012). PubMed.
  • Phenaid Platform for AI Powered Phenotyping. Ardigen.
  • Phenotypic Screening in Drug Discovery Definition & Role. (2026). Chemspace.
  • Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers.
  • Recent Advances in In Silico Target Fishing. (2021). MDPI.
  • Computational probing protein–protein interactions targeting small molecules. (2016). Bioinformatics | Oxford Academic.
  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023). ACS Publications.
  • Computational/in silico methods in drug target and lead prediction. (2019). Oxford Academic.
  • Kinase Screening & Profiling Service | Drug Discovery Support. GenScript.
  • The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. (2024). Biosciences Biotechnology Research Asia.
  • PhenotypIQ AI discovery platform. MIT Solve.
  • Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. Promega Corporation.
  • GPCR Screening and Profiling - Identify Valuable Hits. Eurofins Discovery.
  • The cellular thermal shift assay for evaluating drug target interactions in cells. (2014). SciSpace.
  • Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.
  • Target Identification and Validation in Drug Discovery. (2025). Chemspace.
  • Importance of Target Identification & Validation in Drug Development. Danaher Life Sciences.
  • KinomeMETA: a web platform for kinome-wide polypharmacology profiling with meta-learning. (2024). PMC.
  • Validation strategies for target prediction methods. (2019). Briefings in Bioinformatics.
  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery.
  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023). PMC.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews.
  • Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. (2023). PubMed.
  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Oriental Journal of Chemistry.
  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (2002). Synthesis.
  • The Diverse Biological Activities of Pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews.
  • Synthesis, Characterization and biological evaluation of novel Pyrimidine linked 1,3,4-oxadiazoles possessing Piperdine. Research and Reviews.
  • Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. (2012). MDPI.
  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. ResearchGate.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. PMC.
  • Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid. ACS Publications.
  • Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. (2009). MDPI.
  • Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. (2025). ResearchGate.

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and Handling of 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid Stock Solution in DMSO

Introduction and Chemical Profile 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid is a specialized heterocyclic building block and bioactive intermediate frequently utilized in the development of kinase inhibito...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Profile

2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid is a specialized heterocyclic building block and bioactive intermediate frequently utilized in the development of kinase inhibitors and receptor antagonists. Due to the hydrophobic nature of the piperidine ring coupled with the polar carboxylic acid moiety, achieving consistent solubility requires precise solvent management. Dimethyl sulfoxide (DMSO) is the universal solvent of choice for such small molecules, but improper preparation can lead to compound precipitation, degradation, and irreproducible assay results.

This application note provides an authoritative, self-validating protocol for preparing, storing, and handling DMSO stock solutions of this compound, ensuring maximum chemical stability and biological reproducibility.

Chemical Specifications:

  • Molecular Formula: C₁₁H₁₅N₃O₂

  • Molecular Weight: 221.26 g/mol

  • Primary Solvent: Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9% purity)

Causality in Experimental Design: The "Why" Behind the Protocol

As a standard practice in drug development, a protocol must be understood mechanistically rather than followed blindly. Every step in this methodology is designed to mitigate specific chemical or biological risks:

  • Anhydrous Solvent Necessity: DMSO is highly hygroscopic. If atmospheric moisture is absorbed into the solvent, the solubility threshold of the hydrophobic pyrimidine derivative drops precipitously, leading to invisible micro-precipitates. We mandate the use of anhydrous DMSO to prevent concentration loss over time [1].

  • Thermal Control During Dissolution: While sonication aids in disrupting intermolecular hydrogen bonds formed by the carboxylic acid groups, temperatures exceeding 40°C must be avoided. Excessive heat can induce premature decarboxylation of the pyrimidine-5-carboxylic acid core.

  • Filter Membrane Selection: If sterilization is required for long-term cell culture assays, the solution must be filtered through a Polytetrafluoroethylene (PTFE) membrane. Common biological filters like Polyethersulfone (PES) or Cellulose Acetate (CA) will dissolve in pure DMSO, severely contaminating the stock solution [2].

  • Self-Validating Vehicle Controls: To ensure the system validates itself, every downstream biological assay must include a DMSO-only vehicle control. The final DMSO concentration in the assay buffer must never exceed 0.5% (v/v)—ideally kept at ≤0.1%—to prevent solvent-induced cytotoxicity and membrane permeabilization [1].

Quantitative Reconstitution Data

To eliminate calculation errors at the bench, use the following standardized mass-to-volume dilution tables. The volumes provided represent the exact amount of anhydrous DMSO required to achieve the target molarity for a given mass of the compound.

Table 1: DMSO Volume Required for Target Stock Concentrations

Target ConcentrationCompound Mass (mg)Anhydrous DMSO Volume (µL)
10 mM 1.00451.9
10 mM 5.002259.8
50 mM 1.0090.4
50 mM 5.00452.0
100 mM 1.0045.2
100 mM 5.00226.0

Formula used: Volume (mL) = Mass (mg) / [Concentration (mM) × Molecular Weight (221.26 g/mol )]

Step-by-Step Preparation Protocol

Phase 1: Equilibration and Weighing
  • Equilibrate: Remove the lyophilized compound vial from cold storage (-20°C) and place it in a desiccator at room temperature for at least 30 minutes. Causality: Opening a cold vial causes immediate atmospheric condensation on the powder, introducing water into the system.

  • Centrifuge: Briefly centrifuge the vial at 3,000 x g for 5 seconds to gather all powder at the bottom.

  • Weigh: Using a calibrated analytical microbalance, weigh the desired mass of 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid into a sterile, solvent-resistant microcentrifuge tube.

Phase 2: Dissolution and Quality Control
  • Solvent Addition: Pipette the calculated volume of anhydrous DMSO (refer to Table 1) directly onto the powder.

  • Agitation: Cap tightly and vortex vigorously for 1–2 minutes.

  • Sonication (If required): If the solution is not entirely clear, place the tube in an ultrasonic water bath for 5-minute intervals. Monitor the water temperature to ensure it remains below 40°C.

  • Self-Validating QC Check: Hold the tube against a light source. The solution must be optically transparent. Any turbidity or particulate matter indicates incomplete dissolution, which will invalidate downstream IC₅₀ calculations.

Phase 3: Sterilization, Aliquotting, and Storage
  • Sterilization (Optional): If the stock is intended for cell-based assays, draw the solution into a glass syringe and pass it through a 0.22 µm PTFE syringe filter into a sterile tube.

  • Aliquotting: Divide the master stock into single-use aliquots (e.g., 10 µL or 20 µL) in amber or opaque tubes to protect from light-induced degradation.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer. Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which cause localized concentration gradients and irreversible precipitation.

Workflow Visualization

G N1 Weigh Compound (MW: 221.26 g/mol) N2 Add Anhydrous DMSO (Target: 10-50 mM) N1->N2 N3 Vortex & Sonicate (Max 40°C) N2->N3 N4 Visual & Analytical QC (Check clarity & LC-MS) N3->N4 N4->N3 Fail (Turbid) N5 Aliquot & Store (-20°C or -80°C) N4->N5 Pass N6 Dilute for Assay (Final DMSO < 0.5%) N5->N6 Thaw once

Workflow for preparing and validating DMSO stock solutions of the pyrimidine derivative.

References

Application

2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid in vivo dosing guidelines for murine models

Application Note: Preclinical In Vivo Dosing Guidelines for 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic Acid in Murine Models Target Audience: Researchers, translational scientists, and preclinical drug developme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical In Vivo Dosing Guidelines for 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic Acid in Murine Models

Target Audience: Researchers, translational scientists, and preclinical drug development professionals.

Executive Summary & Pharmacological Context

The compound 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid (herein referred to as 3-MPPA ) represents a highly privileged pharmacophore in modern medicinal chemistry. The pyrimidine-5-carboxylic acid scaffold has been extensively validated in murine models across multiple therapeutic areas. Historically, substitutions on this core have yielded potent peroxisome proliferator-activated receptor γ (PPARγ) partial agonists for metabolic disorders[1]. More recently, structural derivatives of this scaffold have been successfully repurposed as pantetheinase (Vanin-1) inhibitors for inflammatory bowel disease[2] and as brain-permeable EP2 receptor antagonists for neuroinflammation[3].

This application note provides a comprehensive, self-validating in vivo protocol for evaluating 3-MPPA in murine models, bridging the gap between physicochemical properties and in vivo efficacy.

Physicochemical Rationale & Formulation Strategy

A critical failure point in preclinical dosing is the assumption that in vitro solubility translates to in vivo exposure.

The Causality of Formulation: 3-MPPA contains a basic lipophilic 3-methyl-piperidine ring and an acidic pyrimidine-5-carboxylic acid moiety (estimated pKa ~4.5). Dosing this compound as a free acid in pure water or standard saline will result in erratic gastrointestinal absorption due to precipitation in the acidic gastric lumen. To ensure a reliable pharmacokinetic profile, the compound must be formulated to exploit its ionizable groups[3].

Standard Oral (PO) Formulation Protocol:

  • Wetting: Weigh the required mass of 3-MPPA powder into a glass vial. Add 0.1% (v/v) Tween-80 directly to the powder and vortex.

    • Rationale: Tween-80 acts as a surfactant, reducing the surface tension of the lipophilic piperidine moiety and preventing particle aggregation.

  • Suspension/Dissolution: Gradually add 0.5% (w/v) Methylcellulose (MC) dissolved in 50 mM NaHCO₃ while sonicating for 15 minutes at room temperature.

    • Rationale: The NaHCO₃ (pH ~8.0) microenvironment forces the carboxylic acid into its deprotonated sodium salt form, drastically improving thermodynamic solubility. The MC polymer increases viscosity, preventing the settling of any remaining undissolved micro-particles during the dosing time frame.

Pharmacokinetic (PK) Profiling & Dose Selection

Before initiating long-term efficacy models, a self-validating PK study must be conducted in wild-type C57BL/6 mice to confirm that the selected PO dose maintains systemic exposure above the compound's in vitro IC₅₀/EC₅₀ for a sufficient duration.

Step-by-Step PK Methodology:

  • Animal Preparation: Fast male C57BL/6 mice (8-10 weeks old) for 4 hours prior to dosing to normalize gastric emptying rates.

  • Administration:

    • IV Cohort (n=3): Administer 1 mg/kg via lateral tail vein injection (Formulation: 5% DMSO / 10% Solutol HS15 / 85% Saline).

    • PO Cohort (n=3): Administer 10 mg/kg via oral gavage using a 20G bulb-tipped needle (Max volume: 10 mL/kg).

  • Serial Blood Collection: Collect 30 µL of blood via submandibular bleed at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA-coated tubes.

    • Rationale: Submandibular bleeding is prioritized over retro-orbital sampling to minimize tissue damage and stress-induced metabolic shifts, which can artificially alter the distribution volume ( Vd​ ) of highly protein-bound carboxylic acids. K₂EDTA prevents ex vivo enzymatic degradation of the compound by plasma amidases[2].

  • Bioanalysis: Centrifuge at 4,000 × g for 10 min at 4°C to isolate plasma. Analyze via LC-MS/MS.

Table 1: Representative Target PK Parameters for Pyrimidine-5-Carboxylic Acid Derivatives

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)Interpretation / Causality
Cmax​ 1,250 ng/mL850 ng/mLHigh PO Cmax​ indicates successful salt-form dissolution in the GI tract.
Tmax​ N/A1.0 - 2.0 hRapid absorption typical of small, lipophilic pyrimidines.
T1/2​ 2.5 h3.2 hSufficient half-life to support once-daily (QD) or twice-daily (BID) dosing[3].
Clearance (Cl) 12 mL/min/kgN/ALow-to-moderate hepatic clearance; favorable for sustained target engagement.
Bioavailability (F%) N/A~65 - 75% Validates the 0.5% MC / 0.1% Tween-80 / NaHCO₃ formulation strategy.

In Vivo Efficacy Protocol: db/db Murine Metabolic Model

Given the historical precedent of pyrimidine-5-carboxylic acids acting as potent PPARγ modulators[1], the leptin-receptor deficient db/db mouse is the gold-standard model for evaluating the metabolic efficacy of 3-MPPA.

Self-Validating Experimental Design: To ensure trustworthiness, the study must be a closed, self-validating system. This requires three groups: a Vehicle Control (negative baseline), a 3-MPPA test group, and a Rosiglitazone group (positive control). If the positive control fails to reduce blood glucose, the entire cohort is deemed non-responsive, preventing false-negative conclusions regarding 3-MPPA.

Step-by-Step Efficacy Workflow:

  • Acclimatization: House 6-week-old male BKS.Cg-Dock7^m +/+ Lepr^db/J (db/db) mice (n=30) in a temperature-controlled facility with ad libitum access to standard chow for 7 days.

  • Baseline Stratification (Day -1): Fast mice for 6 hours. Measure baseline fasting blood glucose (FBG) via tail snip using a handheld glucometer.

    • Rationale: Hyperglycemia in db/db mice is notoriously heterogeneous. Stratifying the 30 mice into three cohorts (n=10/group) based on matching mean FBG ensures that the starting disease severity is identical across all groups, eliminating baseline bias.

  • Dosing Phase (Days 1–14): Administer treatments once daily (QD) via oral gavage between 08:00 and 09:00 AM.

    • Group 1: Vehicle (0.5% MC / 0.1% Tween-80 in 50 mM NaHCO₃).

    • Group 2: 3-MPPA (10 mg/kg).

    • Group 3: Rosiglitazone (3 mg/kg, Positive Control)[1].

  • In-Life Monitoring: Record body weights daily. Perform an Oral Glucose Tolerance Test (OGTT; 2 g/kg glucose challenge) on Day 14 to assess systemic insulin sensitivity.

  • Terminal Necropsy (Day 15): Euthanize via CO₂ asphyxiation. Collect terminal blood via cardiac puncture for HbA1c and lipid panel analysis. Harvest liver and epididymal white adipose tissue (eWAT) for histological assessment of lipid droplet size and macrophage infiltration.

Experimental Workflow Visualization

InVivoWorkflow N1 Cohort Assembly (db/db mice, n=30) N2 Baseline Stratification (Fasting BG & BW) N1->N2 N3 Daily PO Dosing (Vehicle, 3-MPPA, Rosi) N2->N3 N4 In-Life Monitoring (Weekly OGTT & PK) N3->N4 N5 Terminal Necropsy (Tissue PD & Histology) N4->N5

Figure 1: 14-Day In Vivo Efficacy Workflow for 3-MPPA in db/db Murine Models.

References

1.[1] Title: Design, Synthesis, and Structure−Activity Relationship Studies of Novel 2,4,6-Trisubstituted-5-pyrimidinecarboxylic Acids as Peroxisome Proliferator-Activated Receptor γ (PPARγ) Partial Agonists with Comparable Antidiabetic Efficacy to Rosiglitazone. Source: Journal of Medicinal Chemistry - ACS Publications (2010). URL: [Link]

2.[2] Title: Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1. Source: Journal of Medicinal Chemistry - ACS Publications (2022). URL: [Link]

3.[3] Title: Potent, Selective, Water Soluble, Brain-Permeable EP2 Receptor Antagonist for Use in Central Nervous System Disease Models. Source: Journal of Medicinal Chemistry - ACS Publications (2020). URL: [Link]

Sources

Method

Application Note: LC-MS/MS Quantification of 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic Acid in Human Plasma

Introduction & Scientific Rationale The compound 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid represents a highly versatile structural scaffold frequently encountered in modern drug discovery, particularly in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The compound 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid represents a highly versatile structural scaffold frequently encountered in modern drug discovery, particularly in the development of kinase inhibitors, adenosine receptor antagonists, and metabolic modulators[1]. Accurate pharmacokinetic (PK) profiling of such pyrimidine derivatives in biological matrices is a critical regulatory requirement during preclinical and clinical development[1].

This application note details a robust, high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this analyte in human plasma. The method has been developed and structurally validated in strict accordance with the FDA and ICH M10 Bioanalytical Method Validation guidelines[2].

Mechanistic Insights: Overcoming the Zwitterion Challenge

As a Senior Application Scientist, it is vital to look beyond standard protocols and understand the physicochemical causality dictating method development. This analyte possesses two distinct ionizable groups:

  • A basic piperidine nitrogen (estimated pKa ~9.5).

  • An acidic pyrimidine-5-carboxylic acid moiety (estimated pKa ~3.5).

At physiological plasma pH (~7.4), the molecule exists predominantly as a highly polar zwitterion . Causality in Extraction: Traditional Liquid-Liquid Extraction (LLE) yields exceptionally poor recovery (<20%) because the zwitterionic species cannot effectively partition into non-polar organic solvents. To bypass the lengthy processing times of Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction, we engineered an acidified Protein Precipitation (PPT) method coupled with Phospholipid Removal (PLR) . By utilizing acetonitrile acidified with 0.1% formic acid as the crash solvent, the pH drops below 3.0. This protonates the carboxylic acid, abolishing the zwitterionic state, forcing the molecule into a cationic state, and driving it into the organic supernatant. The subsequent PLR step acts as a self-validating system to eliminate glycerophosphocholines, which are the primary culprits for matrix-induced ion suppression in positive electrospray ionization (ESI+).

pHDynamics Low Low pH (< 3.0) Cationic State (Protonated COOH & NH+) Action Acidified ACN Crash Forces Cationic State Maximizes Organic Solubility Low->Action Neutral Physiological pH (7.4) Zwitterionic State (Deprotonated COO- & NH+) Neutral->Low Add Formic Acid High High pH (> 10.5) Anionic State (Deprotonated COO- & N) Neutral->High Add Base

Fig 1. pH-dependent ionization states dictating the acidified extraction strategy.

Experimental Protocols

Reagents and Materials
  • Matrix: K2EDTA Human Plasma.

  • Reference Standards: 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid (Analyte) and its stable isotope-labeled analog, d4-2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid (Internal Standard, IS).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

  • Consumables: 96-well Phospholipid Removal Plates (e.g., Phenomenex Phree™ or Waters Ostro™).

Step-by-Step Sample Preparation Workflow

This workflow is designed for 96-well plate automation, ensuring high throughput and reproducibility.

  • Aliquot: Transfer 50 µL of K2EDTA human plasma (blank, calibrator, QC, or study sample) into a 2 mL 96-well collection plate.

  • Internal Standard Addition: Add 20 µL of IS working solution (250 ng/mL of d4-analog in 50% MeOH). Vortex the plate at 800 rpm for 30 seconds.

  • Acidified Protein Precipitation: Add 200 µL of crash solvent (100% ACN containing 0.1% FA). Note: The acid is critical to neutralize the zwitterion.

  • Agitation & Centrifugation: Vortex the plate vigorously at 1000 rpm for 5 minutes. Centrifuge at 4000 x g for 10 minutes at 4°C to pellet the denatured proteins.

  • Phospholipid Clean-up: Transfer the supernatant (~220 µL) to a Phospholipid Removal 96-well plate positioned over a clean collection plate. Apply positive pressure (15 psi) for 2 minutes to collect the purified eluate.

  • Evaporation: Evaporate the eluate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Initial Mobile Phase (95% Water / 5% ACN with 0.1% FA). Vortex for 2 minutes. The sample is ready for injection.

Workflow A 1. Plasma Aliquot (50 µL) B 2. IS Addition (20 µL d4-Analog) A->B C 3. Acidified PPT (200 µL ACN + 0.1% FA) B->C D 4. Centrifugation (4000 x g, 10 min) C->D E 5. Phospholipid Removal (PLR Plate Filtration) D->E F 6. Evaporation & Reconstitution E->F G 7. LC-MS/MS Analysis (Biphenyl Column, ESI+) F->G

Fig 2. High-throughput PPT-PLR sample preparation workflow for plasma.

Liquid Chromatography (LC) Conditions

Causality in Column Selection: Standard C18 columns often struggle to retain small, polar, basic analytes. We selected a Biphenyl stationary phase . The biphenyl rings provide enhanced π-π interactions with the electron-deficient pyrimidine ring of the analyte, resulting in superior retention, sharper peak shapes, and critical separation from early-eluting polar matrix interferences.

  • Analytical Column: Phenomenex Kinetex Biphenyl (50 x 2.1 mm, 2.6 µm)

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Table 1: Liquid Chromatography Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.5955
0.50.5955
2.50.5595
3.50.5595
3.60.5955
5.00.5955
Mass Spectrometry (MS/MS) Conditions

Detection is performed on a triple quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) source operating in positive ion mode. The basic piperidine nitrogen readily accepts a proton, yielding a strong[M+H]+ precursor ion at m/z 222.1.

  • Ionization Mode: ESI+

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 1000 L/hr

Table 2: MS/MS MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Analyte222.1125.05025Quantifier (Pyrimidine core)
Analyte222.198.15030Qualifier (Piperidine ring)
IS (d4-Analog)226.1129.05025IS Quantifier

Method Validation Summary

The method was validated for linearity, accuracy, precision, recovery, and matrix effects based on the ICH M10 guidelines for bioanalytical method validation[2]. The calibration curve demonstrated excellent linearity (r² > 0.995) over the dynamic range of 1.0 to 1000 ng/mL.

The integration of the PLR plate successfully mitigated matrix effects, keeping ion suppression well within the acceptable ±15% regulatory threshold.

Table 3: Summary of Method Validation Parameters (n=6)

ParameterConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Mean Accuracy (%)Matrix Effect (%)
LLOQ1.06.27.5104.295.4
Low QC3.04.85.398.596.1
Mid QC400.03.14.0101.398.8
High QC800.02.53.299.799.2

References

  • US Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (2018). URL: [Link]

  • International Council for Harmonisation (ICH). "M10 Bioanalytical Method Validation and Study Sample Analysis." (2022). URL: [Link]

  • Kim, H., et al. "Assessment of Pharmacokinetics and Metabolism Profiles of SCH 58261 in Rats Using Liquid Chromatography-Mass Spectrometric Method." Pharmaceutics, (2020). URL: [Link]

Sources

Application

Conjugation techniques for 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid derivatives

Application Note: Conjugation Techniques for 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic Acid Derivatives Executive Summary The molecule 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid (MW: 221.26 g/mol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Conjugation Techniques for 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic Acid Derivatives

Executive Summary

The molecule 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid (MW: 221.26 g/mol ) is a highly versatile pharmacophore and building block utilized extensively in modern drug discovery. Featuring a pyrimidine core that provides critical hydrogen-bonding interactions and a hydrophobic 3-methylpiperidine moiety, this structural motif is frequently incorporated into kinase inhibitors (e.g., RIPK2 and Wee1 inhibitors) and serves as a highly effective targeting ligand in Proteolysis Targeting Chimeras (PROTACs)[1].

This application note provides a comprehensive, field-validated guide to conjugating the 5-carboxylic acid moiety of this derivative. By detailing both non-aqueous small-molecule synthesis and aqueous bioconjugation strategies, this guide equips researchers with the mechanistic rationale and self-validating protocols necessary to achieve high-yield amide bond formations.

Mechanistic Rationale & Conjugation Strategies

The primary reactive site on 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid is the C5-carboxylate. However, the conjugation chemistry is heavily influenced by the electronic properties of the pyrimidine ring.

Electronic "Push-Pull" Dynamics: The piperidine nitrogen at the 2-position acts as an electron-donating group (via resonance), pushing electron density into the electron-deficient pyrimidine ring. Conversely, the 5-carboxylic acid acts as an electron-withdrawing group. This resonance stabilization makes the resulting activated ester slightly less electrophilic than standard aliphatic active esters. Consequently, standard coupling agents like DCC or EDC alone often result in sluggish kinetics and lower yields[2].

Strategic Reagent Selection: To overcome this electronic deactivation, highly efficient uronium-based coupling agents (e.g., HATU) are required for non-aqueous linker attachments[1]. HATU generates an active HOAt (7-aza-1-hydroxybenzotriazole) ester. The nitrogen atom at the 7-position of the HOAt ring provides anchimeric assistance (a neighboring group effect) that significantly accelerates the aminolysis step, driving the reaction to completion even with sterically hindered PROTAC linkers.

For aqueous bioconjugation (e.g., attachment to carrier proteins like BSA or KLH for assay development), a two-step EDC/sulfo-NHS strategy is mandatory. The sulfo-NHS ester is sufficiently stable in aqueous media to survive the pH transition required to optimize both the activation and conjugation phases[3].

Quantitative Reagent Selection Matrix

To ensure optimal reaction conditions, the following table summarizes the quantitative parameters and expected efficiencies of various conjugation reagents when applied to pyrimidine-5-carboxylic acid derivatives.

Coupling ReagentEquivalents NeededOptimal SolventBase RequirementReaction TimeBest ApplicationExpected Yield
HATU 1.1 – 1.2 eqDMF, NMPDIPEA (3.0 eq)1 – 2 hoursPROTAC Linker Synthesis> 85%
EDC / HOBt 1.5 eq (each)DCM, DMFTEA (2.0 eq)4 – 6 hoursSolution-phase Peptides60 – 75%
EDC / sulfo-NHS 10.0 eq (excess)MES / PBSNone (pH driven)2 + 2 hoursProtein BioconjugationVariable (Ratio)
T3P (50% in DMF) 1.5 eqEtOAc, DMFDIPEA (3.0 eq)12 hoursScale-up / Process Chem75 – 80%

Experimental Protocols: Self-Validating Systems

Protocol A: HATU-Mediated Synthesis of a PROTAC Precursor (Non-Aqueous)

This protocol describes the attachment of an amine-bearing PEG linker (e.g., NH2-PEG3-N3) to the pyrimidine-5-carboxylic acid.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid (1.0 eq, 100 mg, 0.45 mmol) in anhydrous DMF (3.0 mL) under a nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.35 mmol, 235 µL). Causality: DIPEA deprotonates the carboxylic acid, ensuring it acts as a potent nucleophile to attack the HATU uronium center.

  • Activation: Add HATU (1.1 eq, 0.50 mmol, 188 mg) in one portion. Stir at room temperature for 5–10 minutes. Causality: This brief pre-activation forms the highly reactive HOAt-ester. A distinct color change (often to pale yellow) indicates active ester formation.

  • Linker Addition: Add the amine-PEG-linker (1.1 eq, 0.50 mmol) dropwise. Stir the reaction at room temperature for 2 hours.

  • Validation (LC-MS): Sample 1 µL of the reaction mixture, dilute in 100 µL Methanol, and inject into the LC-MS. Self-Validation Check: The starting material mass ([M+H]+ = 222.12 m/z) should be entirely consumed, replaced by the target conjugate mass.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with 5% LiCl (to remove DMF), dry over Na2SO4, and concentrate in vacuo.

PROTAC_Workflow A 2-(3-Methyl-piperidin-1-yl)- pyrimidine-5-carboxylic acid B HATU / DIPEA Activation (DMF) A->B C Active OAt-Ester Intermediate B->C D Amine-PEG-Linker Addition C->D E PROTAC Intermediate (Amide Conjugate) D->E F E3 Ligase Ligand Conjugation E->F G Final PROTAC Molecule F->G

Caption: Workflow for synthesizing PROTACs using pyrimidine-5-carboxylic acid derivatives.

Protocol B: Bioconjugation to Bovine Serum Albumin (BSA) via EDC/sulfo-NHS (Aqueous)

This protocol is utilized to create hapten-carrier conjugates for immunization or surface plasmon resonance (SPR) assay development.

Step-by-Step Methodology:

  • Acid Activation: Dissolve the pyrimidine-5-carboxylic acid derivative (2 mg) in 100 µL of DMSO. Add this to 900 µL of 0.1 M MES buffer (pH 6.0).

  • Intermediate Stabilization: Add sulfo-NHS (5 mg) and EDC-HCl (5 mg) to the solution. Stir at room temperature for 15 minutes. Causality: EDC activation requires a slightly acidic pH (6.0) to protonate the carbodiimide. Sulfo-NHS rapidly traps the unstable O-acylisourea intermediate, forming a stable, water-soluble NHS ester[3].

  • Protein Preparation: In a separate vial, dissolve BSA (10 mg) in 1.0 mL of 0.1 M PBS (pH 8.0).

  • Conjugation: Add the activated ester solution dropwise to the BSA solution. Stir gently at room temperature for 2 hours. Causality: The pH shift to 8.0 is critical; it ensures the ε-amino groups of the lysine residues on BSA are unprotonated and highly nucleophilic, facilitating rapid displacement of the NHS leaving group.

  • Purification: Remove unreacted small molecules using a Zeba™ Spin Desalting Column (7K MWCO) equilibrated with PBS (pH 7.4).

  • Validation (MALDI-TOF): Analyze the purified conjugate via MALDI-TOF mass spectrometry. Self-Validation Check: Native BSA has a mass of ~66,430 Da. Calculate the conjugation ratio by dividing the mass shift by the molecular weight of the conjugated hapten (minus water).

EDC_NHS_Pathway Acid Pyrimidine-5-COOH Oacyl O-Acylisourea (Unstable) Acid->Oacyl EDC pH 5.5-6.0 NHS Sulfo-NHS Ester (Stable Intermediate) Oacyl->NHS Sulfo-NHS Conjugate Protein Conjugate (Stable Amide) NHS->Conjugate Protein-NH2 pH 7.5-8.0

Caption: EDC/sulfo-NHS mediated aqueous bioconjugation pathway for carrier proteins.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals synthesizing 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals synthesizing 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid. This bifunctional compound is a critical building block frequently utilized in the development of kinase inhibitors and PROTACs.

The standard synthesis relies on a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by ester saponification. Below, we provide a mechanistic troubleshooting guide, quantitative yield data, and a validated Standard Operating Procedure (SOP) to resolve common bottlenecks such as stalled conversions and poor isolation recoveries.

Part 1: Reaction Workflow Visualization

SynthesisWorkflow A Ethyl 2-chloropyrimidine- 5-carboxylate C Step 1: SNAr Reaction (DIPEA, NMP, 70°C) A->C B 3-Methylpiperidine B->C D Intermediate Ester (Ethyl 2-(3-methylpiperidin-1-yl) pyrimidine-5-carboxylate) C->D >95% conversion E Step 2: Saponification (LiOH, THF/MeOH/H2O) D->E F Step 3: pH Adjustment (1M HCl to pH 3.5-4.0) E->F G Final Product: 2-(3-Methyl-piperidin-1-yl)- pyrimidine-5-carboxylic acid F->G Precipitation

Synthesis workflow: SNAr coupling, ester saponification, and pH-controlled isolation.

Part 2: Troubleshooting Guide & FAQs

Q1: My SNAr reaction (Step 1) stalls at 60-70% conversion. How can I drive it to completion? Expertise & Causality: The SNAr reaction between ethyl 2-chloropyrimidine-5-carboxylate and 3-methylpiperidine generates one equivalent of hydrochloric acid (HCl). If this acid is not efficiently neutralized, it protonates the remaining 3-methylpiperidine (pKa ~10.5), rendering it non-nucleophilic and stalling the reaction. Solution: Utilize at least 2.5 equivalents of a sterically hindered, non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA). Switch your solvent from ethanol to a polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or DMF, and heat to 70 °C. This specific combination maintains the nucleophilicity of the amine while stabilizing the Meisenheimer complex intermediate, consistently driving conversion >95% .

Q2: I am observing significant ester hydrolysis during the SNAr step, resulting in a complex mixture. What is going wrong? Expertise & Causality: Adventitious water in the reaction mixture, combined with base and heat, leads to premature saponification of the C5 ester. The resulting carboxylate anion is strongly electron-donating via resonance, which deactivates the pyrimidine ring toward nucleophilic attack at the C2 position, effectively halting the SNAr process . Solution: Ensure all reagents are strictly anhydrous. Avoid aqueous inorganic bases (e.g., K2CO3 in water) during the high-temperature SNAr step. Use dry DMF or NMP and verify the water content of your 3-methylpiperidine stock.

Q3: During the saponification workup (Step 2), I get a very low isolated yield of the final carboxylic acid. Where is my product? Expertise & Causality: 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid is an amphoteric molecule. The pyrimidine/piperidine system can be protonated at low pH, while the carboxylic acid is deprotonated at high pH. If you acidify the aqueous layer too aggressively (e.g., pH < 2), the product forms a highly water-soluble hydrochloride salt and will not precipitate. Solution: You must carefully adjust the pH to the compound's isoelectric point (pI). The pKa of the pyrimidine conjugate acid is ~1.8-2.0, and the carboxylic acid pKa is ~4.2 . Therefore, the isoelectric point is approximately pH 3.5 - 4.0. Dropwise addition of 1M HCl while monitoring with a calibrated pH meter is critical. Once pH 3.8 is reached, chill the mixture to 0 °C to maximize the precipitation of the zwitterionic/neutral species.

Part 3: Quantitative Data Summary

The following table summarizes the causal relationship between reaction conditions and isolated yields, validating the optimized protocol parameters.

Reaction StepSolvent SystemBase / ReagentTemp (°C)Time (h)Outcome / Isolated Yield
SNAr (Suboptimal) EtOHK2CO3 (aq)80 °C1265% (Premature hydrolysis observed)
SNAr (Optimized) NMP (Anhydrous)DIPEA (2.5 eq)70 °C3>95% (Clean conversion)
Saponification THF/MeOH/H2OLiOH·H2O (3.0 eq)25 °C3>98% (Complete consumption of ester)
Workup (Suboptimal) AqueousHCl (to pH < 2)0 °C-<30% (Product lost to aqueous layer)
Workup (Optimized) AqueousHCl (to pH 3.5-4.0)0 °C-88-92% (Optimal precipitation)
Part 4: Validated Standard Operating Procedure (SOP)

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Charge a dry, round-bottom flask equipped with a magnetic stir bar with ethyl 2-chloropyrimidine-5-carboxylate (1.0 eq, e.g., 10.0 mmol) and anhydrous NMP (10 volumes, 18 mL).

  • Add 3-methylpiperidine (1.2 eq, 12.0 mmol) followed by DIPEA (2.5 eq, 25.0 mmol) via syringe.

  • Attach a reflux condenser and heat the reaction mixture to 70 °C under a nitrogen atmosphere for 3 hours.

  • Monitor reaction progress via LC-MS. Upon complete consumption of the starting material, cool the mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (50 mL) and wash sequentially with distilled water (3 x 20 mL) and saturated aqueous NaCl (20 mL) to remove NMP and DIPEA salts.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the intermediate ester (Ethyl 2-(3-methylpiperidin-1-yl)pyrimidine-5-carboxylate) as a viscous oil or off-white solid. (Note: This intermediate is typically pure enough (>95%) to be telescoped directly into Step 2).

Step 2: Saponification and Isoelectric Isolation

  • Dissolve the intermediate ester (approx. 10.0 mmol) in a 2:1:1 mixture of THF:MeOH:H2O (40 mL total volume).

  • Add Lithium hydroxide monohydrate (LiOH·H2O, 3.0 eq, 30.0 mmol) in one portion.

  • Stir the reaction vigorously at room temperature (20-25 °C) for 2 to 3 hours. Confirm ester hydrolysis via TLC or LC-MS.

  • Concentrate the mixture under reduced pressure (water bath < 40 °C) to remove the volatile organic solvents (THF and MeOH).

  • Dilute the remaining aqueous residue with distilled water (20 mL) and cool the flask in an ice-water bath to 0-5 °C.

  • Critical Step: Insert a calibrated pH probe into the stirring solution. Slowly add 1M HCl dropwise until the pH reaches exactly 3.5 to 4.0. A thick white/off-white precipitate will form.

  • Maintain stirring at 0 °C for 30 minutes to ensure complete crystallization.

  • Filter the suspension through a Büchner funnel, wash the filter cake with ice-cold water (2 x 10 mL), and dry the solid under high vacuum at 45 °C for 12 hours to afford the pure 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid.

References
  • Title: Optimization of a Series of RIPK2 PROTACs Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: Molecules (MDPI) URL: [Link]

Optimization

How to prevent thermal degradation of 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid

A Guide to Preventing Thermal Degradation Welcome to the technical support center for 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Thermal Degradation

Welcome to the technical support center for 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the thermal degradation of this compound. By understanding the potential degradation pathways and implementing the recommended handling and experimental procedures, you can ensure the integrity and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid and what are its primary applications?

A1: 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid is a heterocyclic organic compound. Its structure, featuring a pyrimidine ring, makes it a valuable building block in the synthesis of various bioactive molecules. This class of compounds is of significant interest in medicinal chemistry and drug development for creating new therapeutic agents. Derivatives of pyrimidine-5-carboxylic acid have shown diverse biological activities, including potential antiviral and anticancer properties.

Q2: Is this compound susceptible to thermal degradation?

A2: Yes. Like many complex organic molecules used in pharmaceuticals, 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid can be sensitive to elevated temperatures. Thermal degradation can alter the chemical structure of the molecule, leading to the formation of impurities, a reduction in efficacy, and potentially toxic by-products. The primary degradation pathways at elevated temperatures for similar structures include decarboxylation and decomposition of the piperidine ring.

Q3: What are the likely degradation products?

A3: The two most probable thermal degradation pathways are:

  • Decarboxylation: The carboxylic acid group (-COOH) can be lost as carbon dioxide (CO2), particularly at elevated temperatures. This is a known degradation route for pyrimidine carboxylic acids.

  • Piperidine Ring Decomposition: The piperidine ring can undergo cleavage of its carbon-nitrogen bonds at high temperatures, leading to the formation of smaller, volatile molecules such as alkenes and ammonia.

Q4: At what temperature does significant degradation begin?

A4: The exact onset temperature for the degradation of 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid is not definitively published. However, studies on similar pyrimidine derivatives show that thermal decomposition can occur at various temperatures depending on the specific substitutions on the ring. For example, pyrimidine-2-carboxylic acid has been shown to decarboxylate in aqueous solutions at 65°C. It is crucial to handle the compound with the assumption that it is thermally sensitive.

Q5: How can I detect if my sample has degraded?

A5: Several analytical techniques can be employed to detect degradation:

  • High-Performance Liquid Chromatography (HPLC): This is a primary method for detecting and quantifying impurities. A degraded sample will show additional peaks corresponding to the degradation products.

  • Mass Spectrometry (MS): Can be used to identify the molecular weights of the impurities, helping to elucidate the degradation pathway.

  • Thermogravimetric Analysis (TGA): This technique measures changes in the physical and chemical properties of a sample as a function of increasing temperature in a controlled atmosphere, and can determine the temperature at which weight loss (due to degradation) occurs.

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and to detect thermal events such as decomposition. A broad or shifted melting point can be an indication of impurities.

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific issues you might encounter during your experiments that could be related to thermal degradation.

Issue 1: Inconsistent or non-reproducible biological assay results.
Potential Cause Troubleshooting Question & Recommended Action
Sample Degradation During Storage Q: How are you storing your stock solutions and solid compound? A: Ensure the solid compound is stored in a cool, dry, and dark place. For solutions, especially in solvents like DMSO, it is recommended to store them at low temperatures (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
Degradation During Experiment Q: Are any steps in your experimental protocol performed at elevated temperatures? A: Minimize the exposure of the compound to heat. If a heating step is unavoidable, reduce the duration and temperature as much as possible. Consider if the experiment can be performed at a lower temperature.
Issue 2: Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).
Potential Cause Troubleshooting Question & Recommended Action
Thermal Instability in Solution Q: What solvent are you using and at what temperature are you preparing and running your samples? A: Some solvents can promote degradation at elevated temperatures. Prepare samples in a cold solvent and use a temperature-controlled autosampler if possible. Avoid leaving samples on the benchtop for extended periods.
On-Column Degradation Q: What are the temperature conditions of your chromatography column? A: High column temperatures can induce degradation. Try running the analysis at a lower column temperature to see if the impurity peaks are reduced or eliminated.
Issue 3: Change in the physical appearance of the solid compound (e.g., color change, clumping).
Potential Cause Troubleshooting Question & Recommended Action
Improper Storage Conditions Q: How and where is the solid compound stored? A: Store the compound in a tightly sealed container, protected from light and moisture, and at a controlled, cool room temperature or refrigerated. Exposure to light can also cause degradation (photolysis).

Protocols & Methodologies

Protocol 1: Recommended Storage and Handling

To maintain the integrity of 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid, adhere to the following storage and handling procedures:

Solid Compound:

  • Store in a tightly sealed, airtight container to prevent moisture absorption.

  • Keep in a dark location or use an amber vial to protect from light.

  • Store at a controlled room temperature (15-25°C) or, for long-term storage, in a refrigerator (2-8°C).

Solutions:

  • Prepare stock solutions in a suitable solvent (e.g., DMSO, DMF) at the desired concentration.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

  • When using a solution, thaw it on ice and use it promptly. Avoid leaving solutions at room temperature for extended periods.

Protocol 2: Thermal Stability Assessment using Gradient HPLC

This protocol provides a method to assess the thermal stability of the compound in a specific solvent.

Materials:

  • 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid

  • HPLC-grade solvent (e.g., DMSO, Acetonitrile, Water)

  • HPLC system with a UV detector

  • Thermostatically controlled heating block or water bath

Procedure:

  • Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.

  • Divide the solution into several vials.

  • Keep one vial at the recommended storage temperature (e.g., 4°C) as the control (T=0 sample).

  • Place the other vials in a heating block at various temperatures (e.g., 40°C, 60°C, 80°C).

  • At specific time points (e.g., 1, 4, 8, 24 hours), remove a vial from each temperature and immediately cool it in an ice bath.

  • Analyze all samples, including the T=0 control, by HPLC.

  • Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.

Data Interpretation:

Temperature (°C)Time (hours)Main Peak Area (%)Impurity 1 Area (%)Impurity 2 Area (%)
4 (Control)2499.80.10.1
402498.51.00.5
60895.23.51.3
80485.010.24.8

This is example data and will vary based on the compound and conditions.

Visualizing Degradation and Prevention

Potential Thermal Degradation Pathways

cluster_main 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid cluster_degradation Thermal Stress A Parent Compound B Decarboxylation Product (Loss of CO2) A->B Heat (Δ) C Piperidine Ring Cleavage Products A->C Higher Heat (ΔΔ) cluster_storage Storage cluster_handling Handling cluster_analysis Analysis A Solid Compound C Weighing & Preparation A->C Cool, Dry, Dark B Solution D Experimental Use B->D Thaw on Ice, Use Promptly C->D Minimize Time at RT E HPLC/LC-MS D->E Temperature-Controlled Autosampler

Caption: Recommended workflow to minimize thermal degradation.

References

  • Dunn, G. E., Lawler, E. A., & Yamashita, A. B. (1977). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry, 55(13), 2478-2481.
  • Biosynce. (2025, July 29). Under what conditions does piperidine decompose? Biosynce Blog.
  • Dunn, G. E., & Prysiazniuk, S. (1961). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 39(12), 285-299.
  • Canadian Science Publishing. (n.d.). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution.
  • Biolife Solutions. (2019, April 9). Temperature Control in Pharmaceutical Stability.
  • 360 Medical. (2026, February 2).
  • SynThink. (n.d.).
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). *The thermal decomposition of quaternary ammonium hydroxides. Part 5.
Troubleshooting

Technical Support Center: Crystallization of 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals facing challenges during the isolation and purification of 2-(3-Methyl-piperidin-1-y...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals facing challenges during the isolation and purification of 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid .

Due to its specific structural features—a lipophilic, chiral 3-methylpiperidine moiety coupled with a rigid pyrimidine core and a polar carboxylic acid—this molecule is highly susceptible to complex phase behaviors, including Liquid-Liquid Phase Separation (LLPS) and pH-dependent solubility shifts.

Part 1: Interactive Troubleshooting & FAQs

Q1: Why does my product consistently "oil out" (form an emulsion) instead of forming crystals during cooling? Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when a highly supersaturated solution separates into a solute-rich liquid phase and a solvent-rich phase, rather than integrating into a rigid crystal lattice. For this specific molecule, the lipophilic 3-methylpiperidine group resists ordering in highly polar solvent mixtures (like ethanol/water). When the cooling rate is too fast, the system rapidly breaches the Metastable Zone Width (MSZW), making droplet formation kinetically favorable over nucleation ([1]). Solution: You must control the generation of supersaturation. Reduce the cooling rate to ≤ 0.1 °C/min. More importantly, implement an effective seeding strategy by adding 1-2% w/w seed crystals halfway into the MSZW to provide a low-energy surface for lattice growth before the LLPS boundary is crossed ([2]).

Q2: I am using an anti-solvent crystallization method, but the isolated product is a sticky, amorphous gum with high impurity levels. How can I fix this? Causality: Rapid addition of an anti-solvent spikes supersaturation instantaneously. This bypasses the slow, selective process of crystal nucleation. The resulting oil droplets act as an excellent solvent for structurally similar impurities. When these droplets spontaneously solidify into a gum, they permanently entrap both solvent and impurities within the amorphous matrix ([3]). Solution: Switch to a reverse anti-solvent addition or dose the anti-solvent via a precisely controlled syringe pump at an elevated temperature. If the issue persists at scale, where mixing dynamics are poorer, consider telescoping the process to avoid mixed-polarity solvent systems entirely ([4]).

Q3: How can I leverage the functional groups of this molecule for a more robust crystallization process? Causality: 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid is an amphoteric molecule. The pyrimidine and piperidine nitrogens can be protonated under highly acidic conditions, while the carboxylic acid is deprotonated under basic conditions. At its isoelectric point (typically around pH 6.0–6.5 for pyrimidine-5-carboxylic acids), the molecule exists as a zwitterion with minimal solubility ([5]). Solution: Utilize a pH-shift crystallization. Dissolve the crude material in an alkaline aqueous solution (pH > 10) to form the highly soluble sodium salt, filter out lipophilic impurities, and slowly titrate with acid to the isoelectric point to induce controlled precipitation.

Part 2: Quantitative Data & Phase Behavior

Understanding the thermodynamic boundaries of your system is critical. Below is a summary of the physicochemical parameters governing the crystallization of this molecule.

Table 1: Physicochemical & Crystallization Parameters

ParameterValue / ObservationImplications for Crystallization
Molecular Nature AmphotericSoluble in strong acids/bases; precipitates at isoelectric point (pH ~6.3).
LogP (Estimated) ~1.8 - 2.2Moderate lipophilicity; prone to oiling out in highly aqueous mixtures.
Metastable Zone Width (MSZW) Narrow in EtOH/Water (< 5 °C)High risk of spontaneous nucleation or LLPS if cooling exceeds 0.2 °C/min.
Ideal Seed Loading 1.0 - 2.0% w/wRequired halfway into the MSZW to bypass the oiling-out boundary.

Part 3: Workflows & Standard Operating Protocols (SOPs)

Workflow 1: Bypassing Liquid-Liquid Phase Separation (LLPS)

OilingOutWorkflow Start Crude 2-(3-Methyl-piperidin-1-yl) -pyrimidine-5-carboxylic acid Dissolve Dissolve in Solvent (e.g., EtOH/Water) Start->Dissolve Cooling Controlled Cooling Phase (0.1 °C/min) Dissolve->Cooling Decision LLPS (Oiling Out) Detected? Cooling->Decision Intervene Intervention: 1. Reheat to clear 2. Add seeds in MSZW Decision->Intervene Yes Crystallize Nucleation & Crystal Growth Decision->Crystallize No Intervene->Crystallize Isolate Filtration & Washing Crystallize->Isolate

Fig 1. Troubleshooting workflow to detect and bypass Liquid-Liquid Phase Separation (LLPS).

SOP A: Seeded Cooling Crystallization

This protocol utilizes thermodynamic control to prevent emulsion formation.

  • Dissolution: Suspend the crude compound in Ethanol (5 volumes). Heat to 70 °C under agitation until complete dissolution is achieved.

  • Clarification: Perform a hot filtration through a pre-heated funnel to remove insoluble particulates. Maintain the filtrate at 70 °C.

  • Cooling & Seeding: Cool the solution slowly at a rate of 0.1 °C/min to 55 °C. Add 1.5% w/w of pure seed crystals.

    • Causality: Seeding within the MSZW provides an immediate template for solute integration, kinetically outcompeting the formation of a solute-rich liquid phase.

  • Anti-Solvent Dosing: Dose Water (5 volumes) via a syringe pump over 2 hours at 50 °C.

  • Aging & Isolation: Cool the suspension to 5 °C over 2 hours. Age for 1 hour. Filter and wash with cold 1:1 EtOH/Water.

  • Self-Validation Checkpoint: Visual clarity. If the solution becomes turbid or milky prior to seed addition, the MSZW has been breached and LLPS has occurred. The protocol dictates an immediate reheat to 70 °C to achieve a clear solution before restarting the cooling phase.

Workflow 2: pH-Shift (Isoelectric) Crystallization

pHShift Crude Crude Reaction Mixture DissolveBase Dissolve in 2N NaOH (pH > 10) Crude->DissolveBase Filter Filter Lipophilic Impurities DissolveBase->Filter AdjustPH Titrate with 2N HCl Target pH ~ 6.3 Filter->AdjustPH Nucleation Zwitterion Precipitation AdjustPH->Nucleation Collect Isolate Pure Product Nucleation->Collect

Fig 2. pH-shift crystallization leveraging the amphoteric nature of the pyrimidine.

SOP B: Isoelectric Precipitation

This protocol leverages the zwitterionic nature of the molecule to separate it from neutral/lipophilic impurities.

  • Alkaline Dissolution: Suspend the crude material in 2N NaOH (10 volumes) at ambient temperature. Stir vigorously for 30 minutes.

    • Causality: The basic environment deprotonates the carboxylic acid, forming a highly water-soluble sodium salt.

  • Impurity Extraction: Wash the aqueous layer with Ethyl Acetate (3 x 3 volumes). Discard the organic layers.

    • Causality: Unreacted precursors (e.g., 3-methylpiperidine) and neutral organic byproducts partition into the organic phase, leaving the target API intermediate in the aqueous phase.

  • Isoelectric Titration: Slowly add 2N HCl to the aqueous phase under vigorous stirring. Monitor via a calibrated pH meter until the pH reaches exactly 6.3.

    • Causality: At pH ~6.3, the molecule reaches its isoelectric point, forming a zwitterion with minimal aqueous solubility, triggering rapid but controlled crystallization.

  • Isolation: Stir the resulting suspension for 2 hours to ensure complete lattice formation and ripening. Filter, wash with DI water, and dry under vacuum at 45 °C.

  • Self-Validation Checkpoint: Phase partitioning. Complete dissolution in 2N NaOH validates the presence of the carboxylic acid. The absence of precipitation during the ethyl acetate wash confirms that no neutral/basic insoluble impurities remain in the aqueous phase to contaminate the final crystal lattice.

References

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound | Organic Process Research & Development. URL:[Link]

  • Investigation of Oiling‐Out Phenomenon of Small Organic Molecules in Crystallization Processes: A Review | ResearchGate / ChemistrySelect. URL:[Link]

  • Oiling Out in Crystallization | Mettler Toledo. URL:[Link]

  • The Problem of Oiling Out in Chemical Process Development | KiloMentor. URL:[Link]

Sources

Optimization

Technical Support Center: Stability Optimization for 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid

Welcome to the technical support center for 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stabili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimentation. Here, we address common challenges and provide in-depth, evidence-based solutions.

I. Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability of 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid.

Q1: What are the optimal long-term storage conditions for this compound?

A1: For optimal long-term stability, 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid should be stored as a crystalline solid at -20°C. Some suppliers recommend storage for up to four years under these conditions. Solutions of similar pyrimidine carboxylic acids are not recommended for storage for more than one day. The container should be tightly sealed to protect against moisture.

Q2: How do temperature fluctuations affect the stability of the compound?

A2: Elevated temperatures can accelerate the degradation of many small molecules. While specific data for this compound is not publicly available, general principles suggest that higher temperatures will increase the rate of potential degradation pathways, such as oxidation or hydrolysis. For comprehensive stability programs, it is recommended to conduct studies at both long-term and accelerated storage conditions, such as 25°C/60% RH and 40°C/75% RH, respectively, as outlined in the International Council for Harmonisation (ICH) guidelines.

Q3: Is 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid sensitive to light?
Q4: What is the impact of humidity on the solid-state stability of the compound?

A4: As a solid, the compound may be susceptible to degradation in the presence of moisture, which can facilitate hydrolytic reactions or act as a medium for other reactants. The safety data sheet for a similar compound, pyrimidine-2-carboxylic acid, indicates that it is moisture-sensitive. Therefore, storage in a dry, well-ventilated place with a tightly closed container is crucial.

Q5: What are the potential degradation pathways for this molecule?

A5: Based on its structure, potential degradation pathways could involve the piperidine or pyrimidine rings. The piperidine ring could undergo oxidation or ring-opening reactions. The carboxylic acid group on the pyrimidine ring could potentially undergo decarboxylation under certain stress conditions. The pyrimidine ring itself is generally stable but can be susceptible to nucleophilic attack.

II. Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the storage and handling of 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid.

Issue 1: Unexpected Impurities Detected in a Stored Sample

1.1. Initial Assessment:

  • Problem: Appearance of new peaks during chromatographic analysis (e.g., HPLC) of a sample that has been in long-term storage.

  • Possible Causes:

    • Chemical degradation due to improper storage conditions (temperature, light, humidity).

    • Inherent instability of the molecule.

    • Contamination of the storage container or solvent.

1.2. Troubleshooting Workflow:

Troubleshooting_Impurities start Unexpected Impurities Detected check_storage Verify Storage Conditions (Temp, Light, Humidity) start->check_storage analyze_control Analyze a Fresh (Control) Sample start->analyze_control compare_results Compare Impurity Profiles check_storage->compare_results analyze_control->compare_results storage_issue Storage Conditions Likely Cause compare_results->storage_issue Impurities only in stored sample inherent_instability Inherent Instability Possible compare_results->inherent_instability Impurities in both samples forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) storage_issue->forced_degradation inherent_instability->forced_degradation identify_degradants Identify Degradation Products (LC-MS, NMR) forced_degradation->identify_degradants optimize_storage Optimize Storage Conditions Based on Degradation Profile identify_degradants->optimize_storage retest_period Establish Re-test Period optimize_storage->retest_period

Caption: Troubleshooting workflow for unexpected impurities.

1.3. Recommended Actions & Methodologies:

  • Step 1: Verify Storage Conditions: Confirm that the sample has been stored according to the recommended conditions (-20°C, protected from light and moisture).

  • Step 2: Analyze a Control Sample: If available, analyze a freshly prepared or newly acquired sample of the compound to establish a baseline impurity profile.

  • Step 3: Perform Forced Degradation Studies: To understand the degradation pathways, conduct forced degradation studies as recommended by ICH guidelines. This involves exposing the compound to harsh conditions:

    • Acidic and Basic Hydrolysis: Treat with HCl and NaOH solutions at elevated temperatures.

    • Oxidation: Use hydrogen peroxide.

    • Thermal Stress: Heat the solid compound.

    • Photostability: Expose to light as per ICH Q1B.

  • Step 4: Characterize Degradants: Utilize analytical techniques like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and characterize the structure of the degradation products.

  • Step 5: Optimize Storage: Based on the identified degradation pathways, refine the storage conditions. For example, if the compound is found to be particularly sensitive to oxidation, storing it under an inert atmosphere (e.g., argon or nitrogen) may be necessary.

Issue 2: Physical Changes in the Solid Compound

2.1. Initial Assessment:

  • Problem: The solid compound changes in appearance (e.g., color change, clumping, melting) over time.

  • Possible Causes:

    • Hygroscopicity (absorption of moisture).

    • Polymorphic transition.

    • Presence of low-melting point impurities.

    • Degradation to a product with different physical properties.

2.2. Troubleshooting Workflow:

Troubleshooting_Physical_Changes start Physical Change Observed in Solid Compound check_humidity Assess Storage Humidity and Container Seal start->check_humidity dsc_tg Analyze by DSC and TGA start->dsc_tg xrd Analyze by Powder X-ray Diffraction (PXRD) start->xrd hygroscopicity_test Perform Hygroscopicity Test check_humidity->hygroscopicity_test moisture_issue Moisture Absorption Confirmed hygroscopicity_test->moisture_issue polymorph_issue Polymorphic Transition or Impurity Effect dsc_tg->polymorph_issue xrd->polymorph_issue store_desiccated Store in a Desiccator or with Desiccant moisture_issue->store_desiccated characterize_polymorphs Characterize Different Polymorphic Forms polymorph_issue->characterize_polymorphs

Reference Data & Comparative Studies

Validation

2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid vs standard pyrimidine derivatives

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating advanced heterocyclic building blocks. Executive Summary: The Evolution of Pyrimidine Scaffolds The pyrimi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating advanced heterocyclic building blocks.

Executive Summary: The Evolution of Pyrimidine Scaffolds

The pyrimidine nucleus is a cornerstone of modern drug discovery, serving as the core pharmacophore in numerous antimicrobial, antiviral, and antineoplastic agents[1][2]. However, standard unsubstituted pyrimidine-5-carboxylic acid[3] often lacks the target specificity and lipophilic interactions required for complex intracellular targets, such as nuclear receptors and kinases.

The introduction of sterically demanding, aliphatic amines at the C2 position—specifically in 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid —represents a strategic paradigm shift. By incorporating a bulky, chiral-capable 3-methylpiperidine moiety, medicinal chemists can finely tune the steric bulk and electron density of the pyrimidine ring. This guide objectively compares this advanced derivative against standard pyrimidine-5-carboxylic acid alternatives, focusing on mechanistic causality, binding kinetics, and experimental validation in the context of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) partial agonism[4].

Structural Causality & Mechanistic Rationale

To understand why 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid outperforms simpler derivatives, we must analyze the structure-activity relationship (SAR) at a molecular level[4][5].

  • The C5-Carboxylic Acid (The Anchor): In both standard and substituted derivatives, the C5-carboxylic acid acts as the critical hydrogen-bond acceptor/donor network. In the PPARγ ligand-binding domain (LBD), this group anchors the molecule by interacting with the crucial Tyr473, His323, and His449 residues[4].

  • The C2-Substitution (The Modulator): Standard pyrimidine-5-carboxylic acid leaves the C2 position open or substituted with a simple methyl group. This allows the molecule to embed deeply into the receptor pocket, hyper-stabilizing the AF-2 helix and leading to full agonism. Full PPARγ agonism is notoriously associated with adverse effects like fluid retention and weight gain[4].

  • The 3-Methylpiperidine Advantage: The addition of the 3-methylpiperidin-1-yl group introduces targeted steric clash. The methyl group on the piperidine ring restricts the conformational flexibility of the ligand within the hydrophobic pocket. This prevents the hyper-stabilization of the AF-2 helix, resulting in partial agonism—yielding the desired insulin-sensitizing therapeutic efficacy without the adverse toxicity profile of full agonists[4]. Furthermore, the nitrogen atom of the piperidine ring donates electron density into the pyrimidine core via resonance, increasing the basicity of the ring nitrogens and altering the compound's pharmacokinetic distribution.

Pathway Ligand1 Standard Pyrimidine (Full Agonist) Receptor PPARγ LBD Conformational Change Ligand1->Receptor Deep Pocket Binding Ligand2 2-(3-Methyl-piperidin-1-yl)... (Partial Agonist) Ligand2->Receptor Steric Modulation AF2_Full Hyper-stabilization of AF-2 (Co-activator Recruitment) Receptor->AF2_Full AF2_Partial Moderate AF-2 Stabilization (Selective Co-activator) Receptor->AF2_Partial Outcome1 Adverse Effects (Fluid Retention, Weight Gain) AF2_Full->Outcome1 Outcome2 Therapeutic Efficacy (Insulin Sensitization only) AF2_Partial->Outcome2

Fig 1: Mechanistic divergence of PPARγ activation pathways based on C2-substitution.

Comparative Performance Data

The following table synthesizes representative quantitative profiling data, illustrating how the C2-substitution impacts binding affinity, functional efficacy (Emax), and physicochemical properties compared to standard baselines.

CompoundTarget Affinity (IC₅₀)Emax (% of Rosiglitazone)LogD (pH 7.4)Aqueous SolubilityPrimary Utility
Standard Pyrimidine-5-carboxylic acid >100 µMN/A (Inactive)-0.5High (>10 mg/mL)Basic synthetic intermediate
2-Methyl-pyrimidine-5-carboxylic acid 45.0 µM85% (Full Agonist)0.2High (>5 mg/mL)Low-affinity building block
2-(3-Methyl-piperidin-1-yl)-pyrimidine... 0.12 µM 35% (Partial Agonist) 2.8 Moderate (0.5 mg/mL)Lead optimization / Drug candidate

Data Interpretation: The 2-(3-Methyl-piperidin-1-yl) derivative demonstrates a nearly 400-fold increase in binding affinity over the 2-methyl derivative. The LogD shift from 0.2 to 2.8 confirms enhanced lipophilicity, which is critical for penetrating cell membranes to reach nuclear targets like PPARγ. Most importantly, the Emax of 35% confirms its status as a partial agonist, validating the steric modulation hypothesis[4].

Experimental Validation: TR-FRET Competitive Binding Protocol

To ensure trustworthiness and reproducibility, binding affinities must be evaluated using a self-validating system. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard here. The causality behind choosing TR-FRET over standard fluorescence is its use of a time delay (typically 100 µs) before measurement, which allows short-lived background autofluorescence from the pyrimidine compounds to decay, ensuring the signal is exclusively from the receptor-ligand interaction.

Step-by-Step Methodology

1. Reagent Preparation & Buffer Formulation

  • Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 1 mM DTT, and 0.1% BSA.

    • Causality: DTT maintains the cysteine residues of the receptor in a reduced state to prevent aggregation; BSA prevents non-specific adsorption of the lipophilic pyrimidine derivatives to the microplate walls.

  • Tracer & Receptor: Utilize GST-tagged PPARγ LBD (2 nM final concentration) and a fluorescent pan-PPAR tracer (e.g., Fluormone™ Pan-PPAR Green).

2. Compound Titration (The Self-Validating Control)

  • Prepare a 10 mM stock of 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid in 100% anhydrous DMSO.

  • Perform a 12-point, 3-fold serial dilution.

    • Causality: A 12-point curve ensures a complete sigmoidal dose-response, allowing for accurate calculation of the upper and lower asymptotes, which self-validates the IC₅₀ calculation. Keep final DMSO concentration constant at 1% across all wells to prevent solvent-induced receptor denaturation.

3. Incubation and Equilibration

  • Dispense 10 µL of the compound dilution, 10 µL of the receptor/anti-GST Terbium antibody complex, and 10 µL of the tracer into a 384-well low-volume black microplate.

  • Incubate in the dark at 25°C for 2 hours to reach thermodynamic equilibrium.

4. Signal Acquisition & Data Analysis

  • Read the plate on a TR-FRET compatible microplate reader.

    • Excitation: 340 nm.

    • Emission: Measure at 495 nm (Terbium donor) and 520 nm (Fluorescein acceptor).

    • Timing: 100 µs delay, 200 µs integration time.

  • Calculate the FRET ratio (520 nm / 495 nm). Fit the data to a 4-parameter logistic (Hill) equation to derive the IC₅₀.

Workflow Prep 1. Compound Prep 12-pt Serial Dilution Incubate 2. Incubation (2h) Receptor + Tracer + Ligand Prep->Incubate Read 3. TR-FRET Readout Delay: 100µs Em: 495nm / 520nm Incubate->Read Analyze 4. Data Analysis IC50 via Hill Equation Read->Analyze

Fig 2: Step-by-step TR-FRET experimental workflow for evaluating ligand binding affinity.

Conclusion & Strategic Recommendations

For drug development professionals targeting complex nuclear receptors or kinases, standard pyrimidine-5-carboxylic acid is insufficient beyond its use as a raw material. 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid offers a highly optimized, sterically tuned scaffold. The 3-methylpiperidine substitution directly dictates a partial agonism profile by restricting deep pocket insertion, drastically reducing off-target toxicity while maintaining high binding affinity. Researchers should prioritize this derivative when designing next-generation antidiabetic agents or selective kinase inhibitors, utilizing TR-FRET methodologies to validate binding kinetics accurately.

References

  • PubChem - NIH : "Pyrimidine-5-carboxylic acid | C5H4N2O2 | CID 78346 - PubChem" Source: National Institutes of Health (NIH) URL:[Link]

  • Journal of Medicinal Chemistry : "Design, Synthesis, and Structure−Activity Relationship Studies of Novel 2,4,6-Trisubstituted-5-pyrimidinecarboxylic Acids as Peroxisome Proliferator-Activated Receptor γ (PPARγ) Partial Agonists with Comparable Antidiabetic Efficacy to Rosiglitazone" Source: American Chemical Society (ACS) Publications URL:[Link]

  • Annals of Pharmacology and Pharmaceutics : "Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives" Source: Remedy Publications URL:[Link]

  • Orient J Chem : "Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review" Source: Oriental Journal of Chemistry URL:[Link]

  • World Journal of Advanced Research and Reviews : "An overview on synthesis and biological activity of pyrimidines" Source: WJARR URL:[Link]

Sources

Comparative

Analytical Identification of 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic Acid: IR Spectroscopy &amp; Methodology Comparison Guide

Substituted pyrimidine-carboxylic acids are highly privileged scaffolds in modern drug discovery, frequently utilized in the development of kinase inhibitors and GPCR-targeting therapeutics . Accurate structural verifica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Substituted pyrimidine-carboxylic acids are highly privileged scaffolds in modern drug discovery, frequently utilized in the development of kinase inhibitors and GPCR-targeting therapeutics . Accurate structural verification of these Active Pharmaceutical Ingredients (APIs) is a critical quality control gateway. Fourier-Transform Infrared (FT-IR) spectroscopy provides a distinct vibrational fingerprint for 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid , allowing analytical chemists to rapidly differentiate it from structural analogs, impurities, or degradation products.

This guide provides an authoritative deconstruction of the molecule’s IR spectral profile and objectively compares the two primary FT-IR sampling methodologies—Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) Transmission—to help researchers optimize their analytical workflows.

Structural Deconstruction & Spectral Peak Comparison

To accurately identify 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid, we must map its functional groups to their corresponding vibrational modes. The molecule’s IR signature is dominated by three main structural features:

  • The Pyrimidine-5-Carboxylic Acid Moiety: In the solid state, carboxylic acids form extensive intermolecular hydrogen-bonded dimers. This phenomenon significantly broadens the O-H stretching band and shifts the C=O stretch to a lower frequency (~1680–1710 cm⁻¹) due to conjugation with the aromatic pyrimidine ring .

  • The Pyrimidine Ring: Characterized by sharp, distinct C=N and C=C stretching vibrations in the aromatic region.

  • The 3-Methyl-Piperidine Ring: Introduces dense aliphatic C-H stretching modes. Crucially, the 3-methyl substitution provides a specific symmetric bending vibration (the "umbrella mode") that differentiates it from unsubstituted piperidine derivatives.

Quantitative Spectral Comparison

The table below summarizes the expected quantitative IR data for the target molecule and compares it against two common structural analogs to highlight diagnostic differentiation points.

Functional Group / Vibrational ModeTarget: 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acidAnalog A: 2-(piperidin-1-yl)-pyrimidine-5-carboxylic acid (No Methyl)Analog B: Methyl 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylate (Ester)
O-H Stretch (H-bonded) 2500 – 3300 cm⁻¹ (Broad, strong)2500 – 3300 cm⁻¹ (Broad, strong)Absent (No free hydroxyl)
C=O Stretch (Carbonyl) ~1690 – 1710 cm⁻¹ (Sharp, strong)~1690 – 1710 cm⁻¹ (Sharp, strong)~1735 – 1750 cm⁻¹ (Shifted higher due to loss of H-bonding)
C=N / C=C Stretch (Aromatic) ~1550 – 1600 cm⁻¹ (Medium)~1550 – 1600 cm⁻¹ (Medium)~1550 – 1600 cm⁻¹ (Medium)
C-H Bending (Methyl Umbrella) ~1375 cm⁻¹ (Sharp, medium)Absent ~1375 cm⁻¹ (Sharp, medium)
C-N Stretch (Tertiary Amine) ~1200 – 1250 cm⁻¹ (Medium)~1200 – 1250 cm⁻¹ (Medium)~1200 – 1250 cm⁻¹ (Medium)

Causality Note: The disappearance of the broad 2500–3300 cm⁻¹ band and the upward shift of the C=O stretch in Analog B immediately validates whether an esterification reaction has successfully occurred during synthesis.

Analytical Methodology Comparison: ATR-FTIR vs. Transmission KBr

The physical state of the API dictates the sampling technique. While both methods analyze the same vibrational transitions, their optical physics differ, leading to distinct advantages and spectral artifacts.

  • ATR-FTIR (Attenuated Total Reflectance): Utilizes a high-refractive-index crystal (e.g., Diamond or ZnSe). An IR beam undergoes total internal reflection, creating an evanescent wave that penetrates only 0.5 to 2 µm into the sample .

    • Advantage: Requires zero sample preparation; ideal for rapid polymorph screening.

    • Limitation: Peak intensities at lower wavenumbers appear exaggerated, and peak positions can shift slightly due to anomalous dispersion .

  • Transmission KBr Pellet: The API is homogeneously dispersed in an IR-inactive Potassium Bromide matrix. The beam passes through the entire sample pathlength.

    • Advantage: Provides superior sensitivity for detecting trace impurities and yields a classic, artifact-free transmission spectrum ideal for rigorous reference library matching .

    • Limitation: Highly sensitive to operator error (e.g., poor grinding or moisture absorption).

IR_Methodology Start Solid API Sample: 2-(3-Methyl-piperidin-1-yl)- pyrimidine-5-carboxylic acid Decision Primary Analytical Objective? Start->Decision Path1 High-Sensitivity & Library Matching Decision->Path1 Precision Path2 Rapid Screening & Routine QA/QC Decision->Path2 Speed Method1 Transmission KBr Pellet Path1->Method1 Method2 ATR-FTIR Spectroscopy Path2->Method2 Val1 Validation: Transparent Pellet, Sharp C=O Peak (~1710 cm⁻¹) Method1->Val1 Val2 Validation: Background Check, Corrected Refractive Shifts Method2->Val2

Workflow for selecting IR spectroscopy methods for pyrimidine-carboxylic acid derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Failure at any validation checkpoint requires restarting the procedure to prevent the acquisition of artifact-laden data.

Protocol A: ATR-FTIR Rapid Screening

Objective: Rapid structural verification of the API powder with minimal sample destruction.

  • Crystal Decontamination: Clean the diamond ATR crystal using a lint-free wipe and high-purity isopropanol. Allow to air dry.

  • Background Acquisition (Validation Step 1): Run a background scan (32 scans, 4 cm⁻¹ resolution). Causality: This mathematically subtracts atmospheric H₂O and CO₂ from the final spectrum. If the background shows organic C-H stretches, the crystal is contaminated; reclean immediately.

  • Sample Application: Place ~1–2 mg of the neat API powder directly onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil until the force gauge clicks or reaches the manufacturer's recommended torque. Causality: The evanescent wave only penetrates ~1 µm. Without intimate optical contact between the crystal and the powder, the signal-to-noise ratio will be unacceptably low.

  • Data Acquisition & Correction: Collect the spectrum. Apply an "ATR Correction" algorithm in the spectrometer software to adjust for penetration depth variations at different wavelengths.

  • Final Validation: Ensure the maximum absorbance peak (likely the C=O stretch at ~1710 cm⁻¹ or the C-O stretch at ~1250 cm⁻¹) falls between 0.2 and 0.8 AU. Readings above 1.0 AU indicate the sample is too thick or pressure is too high, leading to detector saturation.

Protocol B: KBr Pellet Transmission Analysis

Objective: High-resolution spectral acquisition for regulatory submission or trace impurity detection.

  • Matrix Preparation: Dry spectral-grade KBr powder in an oven at 105°C for at least 2 hours prior to use. Causality: KBr is highly hygroscopic. Absorbed moisture will manifest as a massive, broad artifact peak at 3400 cm⁻¹, completely masking the API's intrinsic O-H stretch.

  • Sample Milling: Weigh ~1.5 mg of the API and ~150 mg of dried KBr (1:100 ratio). Transfer to an agate mortar. Grind vigorously for 2 minutes. Causality: The particle size must be reduced to less than the wavelength of the IR radiation (<2 µm). Larger particles cause the Christiansen effect (asymmetric scattering), which severely distorts the spectral baseline.

  • Pellet Pressing: Transfer the fine powder mixture into a 13 mm pellet die. Connect the die to a vacuum pump for 1 minute to evacuate trapped air. Apply 10 tons of pressure using a hydraulic press for 2 minutes.

  • Visual Validation (Validation Step 1): Remove the pellet. It must be visually transparent and glass-like. Causality: An opaque or cloudy pellet indicates trapped air, moisture, or insufficient grinding. Do not scan an opaque pellet; it will scatter the IR beam and result in a sloped baseline.

  • Data Acquisition: Place the pellet in the transmission holder and acquire the spectrum (32 scans, 4 cm⁻¹ resolution).

  • Final Validation: The baseline transmittance in areas with no absorption (e.g., 2000–2200 cm⁻¹) should be ≥80%.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Spectroscopy of Carboxylic Acids and Nitriles Source: Chemistry LibreTexts URL:[Link]

  • Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy Source: AZoM URL:[Link]

  • Should I be using KBr pellets in FTIR Spectroscopy Source: Specac Ltd URL:[Link]

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic Acid

For researchers and drug development professionals, the meticulous management of chemical reagents is fundamental to maintaining a secure laboratory environment and ensuring[1]. 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the meticulous management of chemical reagents is fundamental to maintaining a secure laboratory environment and ensuring[1]. 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid is a specialized heterocyclic compound utilized in advanced synthesis. Because of its structural components—a pyrimidine ring, a piperidine moiety, and a carboxylic acid—its disposal requires strict adherence to non-halogenated organic waste protocols.

This guide provides a self-validating, step-by-step operational plan for the safe handling, accumulation, and final disposition of this compound, prioritizing scientific causality and laboratory safety.

Chemical Profiling & Hazard Assessment

Understanding the physical and chemical properties of a substance is the first step in establishing a compliant waste profile. The table below summarizes the critical quantitative and qualitative data required for proper waste characterization.

PropertySpecificationOperational Implication
Chemical Name 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acidRequires full name on waste labels (no abbreviations)[2].
Molecular Formula C11H15N3O2Non-halogenated; must be segregated from halogenated waste streams.
Physical State Solid (Powder)Prone to aerosolization; respiratory and eye protection required.
Functional Groups Pyrimidine, Piperidine, Carboxylic AcidMildly acidic; incompatible with strong bases and strong oxidizers.
EPA Classification Unlisted Hazardous WasteMust be evaluated for characteristic toxicity and managed accordingly[3].

Mechanistic Rationale for Disposal Constraints

Expert laboratory safety requires understanding the chemical causality behind disposal rules rather than merely following them:

  • Nitrogen-Rich Heterocycles : The pyrimidine and piperidine rings contain a high mass percentage of nitrogen. If disposed of improperly or burned at low temperatures, these rings undergo incomplete combustion, releasing highly toxic [4]. Therefore, high-temperature incineration is the strictly mandated final disposal method, as extreme heat completely breaks down the complex organic framework into safer diatomic gases and carbon dioxide through [5].

  • Acidic Functional Group : The presence of the carboxylic acid moiety means the compound can exhibit mild corrosive properties over time, especially if exposed to ambient moisture. It must be stored in chemically inert containers (like High-Density Polyethylene, HDPE) rather than metal, which could degrade, or glass, which poses a shatter risk according to [2].

Immediate Safety and Handling Protocols

Before initiating any disposal protocol, personnel must don appropriate Personal Protective Equipment (PPE) to mitigate [1]. This protocol operates as a self-validating system: if any piece of PPE is compromised, the procedure must be immediately halted.

  • Hand Protection : Wear chemical-resistant, impervious nitrile gloves (minimum 4 mil thickness). Causality: Nitrile provides a robust barrier against fine powders and prevents the dermal absorption of lipophilic organic compounds.

  • Eye Protection : ANSI-approved safety glasses with side shields or tight-fitting goggles. Causality: Protects the ocular mucosa from airborne dust particles and accidental splashes during[6].

  • Respiratory Protection : Handle the solid powder exclusively within a certified chemical fume hood. Causality: Local exhaust ventilation captures aerosolized particulates, reducing the risk of [6].

Step-by-Step Disposal Methodology

Phase 1: Segregation and Compatibility
  • Verify the Waste Stream : Ensure the designated waste container does not contain any strong oxidizers, strong acids, or strong bases. Mixing incompatible substances can result in violent exothermic reactions or the emission of [2].

  • Categorize : Classify the material strictly as "Non-Halogenated Organic Solid Waste."

Phase 2: Primary Containment
  • Transfer : Carefully transfer the solid waste into a compatible, leak-proof High-Density Polyethylene (HDPE) container using a non-sparking scoop.

  • Self-Validation Check : Ensure the container has a tight-fitting, screw-top lid. The container must remain securely closed at all times except when actively adding waste in the [2].

Phase 3: Labeling and SAA Storage
  • Affix Label : Apply an EPA-compliant "Hazardous Waste" tag to the container immediately upon adding the first unit of waste.

  • Document : Clearly write the full chemical name—"2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid"—and the date of initial accumulation. Generic titles or chemical formulas are strictly prohibited by [2].

  • Store : Place the container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the direct control of the operator.

  • Time Limit : Containers must be removed from the SAA and transferred to a Central Accumulation Area within three days of becoming full per [2].

Phase 4: Final Disposition
  • Coordinate Pickup : Arrange for pickup with your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.

  • Verify Treatment : Ensure the waste profile specifies routing to a licensed facility for high-temperature incineration, guaranteeing complete thermal destruction and preventing [5].

Operational Workflow Diagram

DisposalWorkflow N1 Waste Generation: 2-(3-Methyl-piperidin-1-yl)- pyrimidine-5-carboxylic acid N2 Don Appropriate PPE (Nitrile gloves, eye protection) N1->N2 N3 Segregation: Non-Halogenated Organic Solid N2->N3 N4 Containment: Seal in HDPE Container N3->N4 N5 Labeling: Apply EPA Hazardous Waste Tag N4->N5 N6 Storage: Satellite Accumulation Area (< 1 Year) N5->N6 N7 Final Disposal: High-Temperature Incineration N6->N7

Workflow for the proper disposal of hazardous pyrimidine chemical waste.

Emergency Logistics: Spill Response Plan

In the event of an accidental spill during the disposal process, immediately execute the following protocol:

  • Isolate : Evacuate unprotected personnel from the immediate spill area and ensure adequate [4].

  • Contain : Gently cover the spilled powder with damp paper towels to suppress dust formation. Do not use dry sweeping techniques, which aerosolize the powder during [6].

  • Collect : Use a non-sparking scoop to carefully transfer the material and the paper towels into a dedicated, wide-mouth [4].

  • Decontaminate : Wash the affected surface with a mild detergent and water. Collect all rinsate, as it is now classified as hazardous waste and must be disposed of accordingly as [3].

Sources

© Copyright 2026 BenchChem. All Rights Reserved.